molecular formula C15H14N4O2 B042632 12-Hydroxynevirapine CAS No. 133627-24-4

12-Hydroxynevirapine

カタログ番号: B042632
CAS番号: 133627-24-4
分子量: 282.30 g/mol
InChIキー: SEBABOMFNCVZGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Hydroxynevirapine is a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, formed predominantly by cytochrome P450 metabolism. This reference standard is an essential tool for researchers investigating the pharmacokinetics, metabolic pathways, and disposition of the widely used anti-HIV drug Nevirapine. Its primary research applications include in vitro and in vivo studies focused on drug-drug interactions, enzyme induction (particularly of CYP3A4 and CYP2B6), and the characterization of metabolic stability. While this compound itself exhibits significantly diminished antiretroviral activity compared to the parent drug, it serves as a critical biomarker for assessing patient adherence and understanding the complex metabolic profile of Nevirapine, which is crucial for managing its therapeutic efficacy and associated risks, such as hepatotoxicity and skin rash. This high-purity compound is indispensable for analytical method development and validation, specifically for use as a standard in LC-MS/MS and HPLC assays for the quantitative determination of Nevirapine and its metabolites in various biological matrices, thereby advancing pharmacological and toxicological research.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBABOMFNCVZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158261
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133627-24-4
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HYDROXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to 12-Hydroxynevirapine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and experimental protocols related to 12-Hydroxynevirapine, a major oxidative metabolite of the antiretroviral drug Nevirapine.

Chemical Structure and Identification

This compound is a dipyridodiazepine derivative of Nevirapine where one of the hydrogens of the methyl group at position 4 is substituted with a hydroxyl group.[1]

Chemical Structure:

G Nevirapine Nevirapine Hydroxynevirapine This compound Nevirapine->Hydroxynevirapine CYP3A4 Carboxynevirapine 4-Carboxynevirapine Hydroxynevirapine->Carboxynevirapine ALDH QuinoneMethide Reactive Quinone Methide Hydroxynevirapine->QuinoneMethide Sulfation SkinRash Skin Rash QuinoneMethide->SkinRash G start Start prep_mix Prepare Reaction Mixture (Buffer, NADPH system, CYP3A4) start->prep_mix add_nev Add Nevirapine prep_mix->add_nev incubate Incubate at 37°C add_nev->incubate stop_rxn Stop Reaction (Add Ethyl Acetate) incubate->stop_rxn extract Extract Metabolite stop_rxn->extract purify Purify by HPLC extract->purify end End purify->end G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

References

An In-depth Technical Guide to the Synthesis and Purification of 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 12-Hydroxynevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648).[1] The information compiled herein is intended to equip researchers and professionals in drug development with detailed methodologies for obtaining this key metabolite for further studies.

Introduction

This compound is the major metabolite of Nevirapine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[2] Understanding the synthesis and purification of this metabolite is crucial for various aspects of drug development, including metabolic studies, toxicology assessments, and the development of analytical standards. This guide presents a detailed synthesis protocol adapted from established literature and outlines effective purification techniques.

Synthesis of this compound

The chemical synthesis of this compound (11-cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one) can be achieved from a suitable precursor of Nevirapine. The foundational synthesis of a closely related precursor is detailed in the scientific literature, and this guide provides a protocol based on these established methods.

Synthesis Pathway

The synthesis of this compound involves the chemical modification of a Nevirapine precursor. The general pathway can be visualized as follows:

Synthesis_Pathway Nevirapine_Precursor Nevirapine Precursor (e.g., 4-methyl derivative) Intermediate Activated Intermediate Nevirapine_Precursor->Intermediate Activation Product This compound Intermediate->Product Hydroxylation

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a composite representation based on established synthetic strategies for Nevirapine and its derivatives.

Materials and Reagents:

  • Nevirapine

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium acetate (B1210297)

  • Acetic acid

  • Sodium hydroxide

  • Dichloromethane

  • Methanol (B129727)

  • Silica gel for column chromatography

Procedure:

  • Bromination of the Methyl Group:

    • Dissolve Nevirapine in a suitable solvent such as carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Concentrate the filtrate under reduced pressure to obtain the crude 12-bromomethylnevirapine.

  • Acetoxylation:

    • Dissolve the crude 12-bromomethylnevirapine in acetic acid.

    • Add sodium acetate and heat the mixture.

    • Monitor the reaction for the formation of the 12-acetoxymethylnevirapine.

    • Once the reaction is complete, cool the mixture and dilute with water.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield crude 12-acetoxymethylnevirapine.

  • Hydrolysis to this compound:

    • Dissolve the crude 12-acetoxymethylnevirapine in a mixture of methanol and water.

    • Add a base, such as sodium hydroxide, and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or HPLC.

    • Once the reaction is complete, neutralize the mixture with a suitable acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain crude this compound.

Purification of this compound

Purification of the synthesized this compound is critical to obtain a high-purity compound for research and analytical purposes. The two primary methods for purification are column chromatography and crystallization.

Purification Workflow

A typical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

References

In Vitro Metabolism of Nevirapine to 12-Hydroxynevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of nevirapine (B1678648), with a specific focus on its conversion to the major metabolite, 12-hydroxynevirapine. This document outlines the key enzymes involved, summarizes available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily eliminated through hepatic metabolism. The hydroxylation of nevirapine to various metabolites is a critical step in its biotransformation, and the formation of this compound represents a major metabolic pathway. Understanding the in vitro kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.

Cytochrome P450 Enzymes in Nevirapine 12-Hydroxylation

The in vitro metabolism of nevirapine to this compound is predominantly catalyzed by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this reaction.[1][2][3] Other isoforms, such as CYP2D6 and CYP2C9 , may also contribute to a lesser extent.[2][3] The involvement of multiple enzymes in the formation of this compound has made the determination of specific Michaelis-Menten kinetics for this metabolite challenging.

Quantitative Data on Nevirapine Metabolism

Table 1: Inactivation Kinetics of Human CYP3A4 by Nevirapine

SystemK_I (μM)k_inact (min⁻¹)Reference
Human Liver Microsomes310.029[4]
Recombinant Human CYP3A41680.148[4][5]

Table 2: Apparent Michaelis-Menten Constants for the Formation of Other Nevirapine Metabolites

MetaboliteSystemApparent K_m (μM)Reference
2-HydroxynevirapineHuman Liver Microsomes212[1]
2-HydroxynevirapineRecombinant Human CYP3A4279[1]
3-HydroxynevirapineHuman Liver Microsomes609[1]
3-HydroxynevirapineRecombinant Human CYP2B6834[1]

Experimental Protocols

This section details a generalized protocol for characterizing the in vitro metabolism of nevirapine to this compound using human liver microsomes and recombinant CYP enzymes.

Materials and Reagents
  • Nevirapine

  • This compound standard

  • Human Liver Microsomes (pooled)

  • Recombinant human CYP enzymes (CYP3A4, CYP2D6, CYP2C9, etc.)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Incubation Conditions
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes or a specific recombinant CYP enzyme with potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add nevirapine (dissolved in a suitable solvent like methanol (B129727) or acetonitrile, with the final solvent concentration typically kept below 1%) to the reaction mixture. A range of substrate concentrations should be used to determine enzyme kinetics.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. The quenching solvent should also contain an internal standard for accurate quantification.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analytical Method
  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate nevirapine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Detection and Quantification: Detect and quantify the parent drug and the this compound metabolite using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. A standard curve of this compound should be prepared to allow for accurate quantification.

Visualizations

Nevirapine Metabolic Pathway

Nevirapine_Metabolism Metabolic Pathway of Nevirapine cluster_PhaseI Phase I Metabolism (Hydroxylation) cluster_PhaseII Further Metabolism Nevirapine Nevirapine Metabolite_12OH This compound Nevirapine->Metabolite_12OH CYP3A4 (major) CYP2D6, CYP2C9 (minor) Metabolite_2OH 2-Hydroxynevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxynevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxynevirapine Nevirapine->Metabolite_8OH CYP2B6, CYP3A4 Carboxynevirapine 4-Carboxynevirapine Metabolite_12OH->Carboxynevirapine ALDH Reactive_Metabolite Reactive Quinone Methide Metabolite_12OH->Reactive_Metabolite Sulfation

Caption: Metabolic pathway of nevirapine to its major hydroxylated metabolites.

Experimental Workflow for In Vitro Metabolism Assay

InVitro_Metabolism_Workflow Experimental Workflow for Nevirapine In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Microsomes/ Recombinant CYPs Mix Combine Microsomes/CYPs and Nevirapine in Buffer Prep_Microsomes->Mix Prep_Nevirapine Prepare Nevirapine Stock Prep_Nevirapine->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate with NADPH System Prep_NADPH->Initiate Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Terminate Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC-UV/MS Centrifuge->Analyze Quantify Quantify this compound Analyze->Quantify

Caption: A typical experimental workflow for an in vitro nevirapine metabolism assay.

References

Pharmacological Profile of 12-Hydroxynevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxynevirapine is the major oxidative metabolite of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While nevirapine is an effective antiretroviral agent, its use can be limited by adverse drug reactions, including hepatotoxicity and severe skin rash. Emerging evidence indicates that the metabolic bioactivation of this compound plays a significant role in the pathogenesis of these toxicities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its metabolism, enzyme kinetics, and role in adverse reactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and mitigate the toxicities associated with nevirapine therapy.

Metabolism and Bioactivation

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites. The formation of this compound is a principal metabolic pathway. This metabolite can then undergo further biotransformation, including conjugation reactions.

Phase I Metabolism: Formation of this compound

The hydroxylation of nevirapine at the 12-methyl position is primarily catalyzed by CYP3A4 and to a lesser extent by other CYP isoforms.[1][2] Studies with human liver microsomes have shown that the formation of this compound is best correlated with CYP3A4 activity.[3]

Phase II Metabolism: Sulfonation and Glucuronidation

This compound is a substrate for phase II metabolizing enzymes, particularly sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Glucuronidation of the hydroxylated metabolites is a major detoxification pathway, leading to their excretion.[1] However, sulfonation of this compound, primarily in the skin, leads to the formation of a reactive electrophilic intermediate, 12-sulfoxynevirapine. This bioactivation step is considered a key event in the development of nevirapine-induced skin rash.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the enzyme kinetics of this compound metabolism and its effect on HIV-1 reverse transcriptase.

Table 1: Enzyme Kinetics of this compound Formation
EnzymeSubstrateApparent Km (µM)Vmax
Human Hepatic MicrosomesNevirapine212 (for 2-hydroxynevirapine)Not Reported
cDNA-expressed CYP3A4Nevirapine279 (for 2-hydroxynevirapine)Not Reported
Human Hepatic MicrosomesNevirapine609 (for 3-hydroxynevirapine)Not Reported
cDNA-expressed CYP2B6Nevirapine834 (for 3-hydroxynevirapine)Not Reported

Note: Specific Km and Vmax values for the formation of this compound were not explicitly available in the reviewed literature. The provided data is for the formation of other hydroxylated metabolites by relevant CYP enzymes.[3]

Table 2: Enzyme Kinetics of this compound Sulfonation by Human Sulfotransferases
SULT IsoformKm (µM)Vmax (pmol/min/mg protein)Vmax/Km
SULT1A12.8 ± 0.5130 ± 1046
SULT1A21.9 ± 0.345 ± 224
SULT1B11.5 ± 0.288 ± 459
SULT1C43.5 ± 0.6110 ± 1031
SULT1E10.8 ± 0.1150 ± 10188
SULT2A10.5 ± 0.1230 ± 20460

Data from a study characterizing the sulfonation of this compound by various human SULT isoforms.

Table 3: Inhibition of HIV-1 Reverse Transcriptase
CompoundIC50
Nevirapine84 nM (enzyme assay), 40 nM (cell culture)[5]
This compoundLess potent than nevirapine (specific IC50 not reported)

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nevirapine to 12-Sulfoxynevirapine

The following diagram illustrates the metabolic conversion of nevirapine to the reactive metabolite 12-sulfoxynevirapine.

Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 12-Sulfoxynevirapine (Reactive Metabolite) 12-Sulfoxynevirapine (Reactive Metabolite) This compound->12-Sulfoxynevirapine (Reactive Metabolite) SULTs (e.g., SULT2A1) Covalent Adducts (Toxicity) Covalent Adducts (Toxicity) 12-Sulfoxynevirapine (Reactive Metabolite)->Covalent Adducts (Toxicity)

Caption: Metabolic activation of nevirapine to a reactive metabolite.

Experimental Workflow for Glutathione (B108866) (GSH) Trapping Assay

This diagram outlines a typical workflow for identifying reactive metabolites of nevirapine using a glutathione trapping assay.

cluster_incubation Incubation cluster_analysis Analysis Nevirapine Nevirapine Incubate at 37°C Incubate at 37°C Nevirapine->Incubate at 37°C Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubate at 37°C NADPH NADPH NADPH->Incubate at 37°C GSH GSH GSH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Identify GSH Adducts Identify GSH Adducts LC-MS/MS Analysis->Identify GSH Adducts

Caption: Workflow for detecting reactive metabolites via GSH trapping.

Experimental Protocols

Glutathione (GSH) Trapping of Nevirapine Reactive Metabolites in Human Liver Microsomes

Objective: To detect and identify reactive electrophilic metabolites of nevirapine by trapping them with glutathione.

Materials:

  • Nevirapine

  • Human liver microsomes (HLMs)

  • Reduced glutathione (GSH)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 1 mg/mL), nevirapine (final concentration, e.g., 10-100 µM), and glutathione (final concentration, e.g., 1-10 mM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10-20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to detect and identify potential GSH-nevirapine adducts. This typically involves monitoring for the expected mass of the parent drug plus the mass of glutathione (307.3 Da), with characteristic fragmentation patterns.[6][7]

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound

  • Nevirapine (as a positive control)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)

  • Poly(rA) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)

  • Trichloroacetic acid (TCA) or other suitable precipitation agent (for radioactive assays)

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

Procedure:

  • Prepare Compound Dilutions: Prepare serial dilutions of this compound and nevirapine in the appropriate solvent (e.g., DMSO) and then in reaction buffer.

  • Prepare Reaction Mixture: In a microplate, prepare the reaction mixture containing the reaction buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.

  • Add Test Compound: Add the diluted this compound, nevirapine, or control solvent to the appropriate wells.

  • Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Quantify Product:

    • For radioactive assays: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays: Utilize a system where the newly synthesized DNA is captured and detected using a fluorescent label.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Conclusion

This compound is a critical metabolite in the context of nevirapine's pharmacology and toxicology. Its formation, primarily mediated by CYP3A4, and subsequent bioactivation by sulfotransferases in the skin are key events leading to adverse drug reactions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of nevirapine toxicity and to develop safer antiretroviral therapies. A deeper understanding of the enzyme kinetics and metabolic pathways of this compound will be instrumental in predicting and mitigating the risks associated with nevirapine treatment.

References

The Role of Cytochrome P450 in the Formation of 12-Hydroxynevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its metabolism is complex and primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to several hydroxylated metabolites. Among these, 12-hydroxynevirapine is a predominant metabolite. Understanding the specific CYP isozymes responsible for its formation is crucial for predicting drug-drug interactions, understanding interindividual pharmacokinetic variability, and elucidating the mechanisms behind nevirapine-associated toxicities. This guide provides a detailed overview of the role of CYP enzymes in this compound formation, summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic and experimental pathways.

Introduction to Nevirapine Metabolism

Nevirapine is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged in the urine. The primary metabolic route is oxidation, catalyzed by CYP enzymes, followed by glucuronidation of the resulting hydroxylated metabolites.[1] The main oxidative metabolites are 2-, 3-, 8-, and this compound.[2] Of these, this compound is often the most abundant phase I metabolite found in plasma, both after a single dose and at steady state.[3] This metabolite is further oxidized to 4-carboxynevirapine.[1] The 12-hydroxylation pathway is of particular interest as it has been linked to the formation of a reactive quinone methide intermediate, which is implicated in nevirapine-associated skin rash and hepatotoxicity.[1][4]

Cytochrome P450 Isozymes in this compound Formation

In vitro studies utilizing a combination of human liver microsomes (HLMs), cDNA-expressed recombinant CYP enzymes, and specific inhibitors have identified the key enzymes responsible for nevirapine's 12-hydroxylation.

  • Primary Contributor: CYP3A4: There is a strong consensus in the literature that CYP3A4 is the principal enzyme catalyzing the formation of this compound.[2][5][6] Studies using characterized HLMs show a strong correlation between the rate of this compound formation and CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylation).[5] Furthermore, chemical inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, significantly reduce the formation of this metabolite in HLM incubations.[5] Experiments with recombinant enzymes confirm that CYP3A4 robustly produces this compound.[5][7]

  • Secondary Contributor: CYP2D6: Multiple studies indicate that CYP2D6 also contributes to the formation of this compound, although to a lesser extent than CYP3A4.[2][5][6] Studies with a panel of cDNA-expressed CYPs demonstrated that CYP2D6 is capable of producing this compound.[5]

  • Minor Contributor: CYP2C9: At least one study has suggested a minor role for CYP2C9 in the 12-hydroxylation pathway.[6]

It is important to note that nevirapine itself is an inducer of CYP3A4 and CYP2B6, leading to autoinduction of its own metabolism.[1] This results in a decreased plasma half-life upon multiple dosing.[1]

Quantitative Data Summary

While specific Michaelis-Menten constants (K_m and V_max) for this compound formation by individual CYP isozymes are not consistently reported in the cited literature, several studies provide other relevant quantitative data regarding nevirapine's interaction with CYP enzymes.

Table 1: Inhibition and Inactivation Parameters of Nevirapine on CYP3A4

ParameterValueSystemComments
K_i (Inhibition Constant)270 µMHuman Liver MicrosomesIndicates nevirapine is a weak inhibitor of CYP3A4, with inhibition occurring at concentrations well above therapeutic levels.[5][8]
K_I (Inactivation Constant)31 µMHuman Liver MicrosomesParameters for mechanism-based inactivation of CYP3A4, thought to be mediated by a reactive quinone methide intermediate.[9][10]
k_inact (Maximal Rate of Inactivation)0.029 min⁻¹Human Liver Microsomes[9][10]

Table 2: Relative Formation Rates of Hydroxy-Nevirapine Metabolites by Recombinant CYPs

MetabolitePrimary CYP(s)Formation Rate (pmol/min/nmol CYP)
2-hydroxynevirapineCYP3A4Data not specified
3-hydroxynevirapineCYP2B6Data not specified
8-hydroxynevirapineCYP2D6, CYP3A4, CYP2B6Data not specified
This compound CYP3A4, CYP2D6 Data not specified
(Note: While studies confirm formation by these enzymes, specific rate values from a comparative recombinant CYP screen were not detailed in the search results.)[2][5]

Experimental Protocols

The identification of CYP enzymes involved in drug metabolism, known as reaction phenotyping, employs several complementary in vitro methods.[11][12][13]

Incubation with Human Liver Microsomes (HLM)

This method serves as a primary screening tool, providing a physiologically relevant mix of drug-metabolizing enzymes.

  • Objective: To determine the rate of this compound formation in a pooled human liver enzyme system and to correlate this rate with the activities of specific CYPs.

  • Materials:

    • Pooled human liver microsomes (from multiple donors to average out genetic variability)

    • Nevirapine (substrate)

    • NADPH-regenerating system (Cofactor solution, e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

    • Phosphate or Tris buffer (e.g., pH 7.4)

    • LC-MS/MS system for metabolite quantification

  • Protocol:

    • Prepare an incubation mixture containing HLMs (e.g., 0.5-2 mg/mL protein), buffer, and nevirapine at various concentrations in a microcentrifuge tube or 96-well plate.

    • Pre-warm the mixture to 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range for metabolite formation.

    • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

    • Centrifuge the samples to pellet the microsomal protein.

    • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[3]

Metabolism with Recombinant Human CYP Enzymes

This approach provides definitive evidence for the involvement of a specific CYP isozyme.

  • Objective: To identify which individual CYP isozymes can metabolize nevirapine to this compound.

  • Materials:

    • Microsomes from insect or bacterial cells engineered to express a single human CYP isozyme (e.g., rCYP3A4, rCYP2D6) along with NADPH-cytochrome P450 reductase.

    • Nevirapine (e.g., 50-100 µM).[5]

    • Other reagents as per the HLM protocol.

  • Protocol:

    • Incubate nevirapine separately with a panel of common recombinant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[5]

    • The incubation procedure (initiation, termination, analysis) is analogous to the HLM protocol.

    • The formation of this compound in an incubation containing a single CYP isozyme directly demonstrates that enzyme's capability to catalyze the reaction.

    • Metabolite formation rates are calculated and expressed as picomoles of metabolite formed per minute per nanomole of CYP.[5]

Chemical and Antibody Inhibition Assays

This method confirms the role of specific CYPs within the complex HLM system.

  • Objective: To assess the reduction in this compound formation in HLMs in the presence of a known, specific CYP inhibitor.

  • Materials:

    • HLM incubation components (as above).

    • Specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).[5]

    • Alternatively, specific monoclonal antibodies that bind to and inhibit a single CYP isozyme (e.g., anti-CYP3A4 antibody).[5]

  • Protocol:

    • Prepare standard HLM incubation mixtures.

    • Add a specific chemical inhibitor or antibody to the experimental samples. A control sample without the inhibitor is run in parallel.

    • For certain inhibitors (e.g., mechanism-based inhibitors like troleandomycin), a pre-incubation period with the microsomes and NADPH is required before adding nevirapine.[5]

    • Initiate the reaction with nevirapine (if not pre-incubated) or the NADPH-regenerating system.

    • Following incubation, terminate and process the samples as described previously.

    • A significant decrease in the formation of this compound in the presence of the inhibitor compared to the control implicates the targeted enzyme in the metabolic pathway.[5]

Mandatory Visualizations

Nevirapine Metabolic Pathway

Nevirapine_Metabolism cluster_CYP Cytochrome P450 NVP Nevirapine OH12_NVP This compound (Major Metabolite) NVP->OH12_NVP 12-Hydroxylation QM Reactive Quinone Methide Intermediate NVP->QM Bioactivation COOH4_NVP 4-Carboxynevirapine OH12_NVP->COOH4_NVP ALDH Toxicity Hepatotoxicity Skin Rash QM->Toxicity invis1->NVP CYP3A4 CYP3A4 (Primary) CYP3A4->invis1 CYP2D6 CYP2D6 (Secondary) CYP2D6->invis1 CYP2C9 CYP2C9 (Minor) CYP2C9->invis1

Caption: Metabolic pathway of Nevirapine to this compound.

Experimental Workflow for CYP Reaction Phenotyping

CYP_Phenotyping_Workflow start Start: Investigate NVP Metabolism hlm Step 1: Incubate NVP with Human Liver Microsomes (HLM) start->hlm detect Detect & Quantify 12-OH-NVP Formation (LC-MS/MS) hlm->detect is_metabolite Is 12-OH-NVP a Significant Metabolite? detect->is_metabolite recombinant Step 2: Incubate NVP with Panel of Recombinant CYPs (e.g., 3A4, 2D6, 2B6, etc.) is_metabolite->recombinant Yes end End is_metabolite->end No inhibition Step 3: HLM Incubation with Specific Inhibitors/Antibodies (e.g., Ketoconazole for CYP3A4) recombinant->inhibition analyze_recomb Identify Specific CYPs Forming 12-OH-NVP recombinant->analyze_recomb analyze_inhib Measure % Inhibition of 12-OH-NVP Formation inhibition->analyze_inhib conclusion Conclusion: Identify Primary & Secondary CYP Contributions (e.g., CYP3A4 >> CYP2D6) analyze_recomb->conclusion analyze_inhib->conclusion

Caption: Workflow for identifying CYPs in this compound formation.

Conclusion and Implications

The formation of this compound, a major metabolite of nevirapine, is predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2D6 and a minor role for CYP2C9. This knowledge is vital for drug development professionals and clinicians. The central role of CYP3A4 makes nevirapine susceptible to drug-drug interactions with inhibitors (e.g., ketoconazole, protease inhibitors) or inducers (e.g., rifampicin) of this enzyme. Furthermore, the link between the 12-hydroxylation pathway and the formation of a reactive quinone methide intermediate provides a mechanistic basis for investigating nevirapine-induced toxicities.[1][4] The detailed experimental protocols outlined herein represent the standard approach for elucidating the metabolic pathways of new chemical entities, enabling a proactive assessment of their metabolic profiles and interaction potential.

References

12-Hydroxynevirapine: A Key Biomarker in Nevirapine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its efficacy and safety are intrinsically linked to its metabolic profile, which is characterized by significant inter-individual variability. The hepatic metabolism of nevirapine is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, 12-hydroxynevirapine has emerged as a crucial biomarker, offering insights into the metabolic pathways governing nevirapine disposition and potentially predicting drug-induced toxicities. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the metabolic pathways, quantitative data, and analytical methodologies for its measurement.

Nevirapine Metabolism and the Significance of this compound

Nevirapine is primarily metabolized in the liver by CYP3A4 and CYP2B6 enzymes.[1][2] This process leads to the formation of four main hydroxylated metabolites: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and this compound.[1] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1]

The formation of this compound is a major metabolic route.[3][4][5] Studies have shown that this compound is the predominant metabolite found in plasma after both single and multiple doses of nevirapine.[3][4][5] This metabolite is of particular interest as its formation pathway has been linked to nevirapine-induced skin rash, a significant adverse drug reaction. It is hypothesized that this compound can be further metabolized to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, triggering an immune response that manifests as a skin rash.

Monitoring the levels of this compound can therefore provide valuable information on the activity of the metabolic pathways involved in nevirapine clearance and may help in identifying patients at a higher risk of developing adverse reactions.

Quantitative Analysis of Nevirapine and its Metabolites

The quantification of nevirapine and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. The following tables summarize key quantitative data from a study involving HIV-infected patients with hepatic fibrosis receiving chronic nevirapine therapy.

Table 1: Geometric Mean Plasma Concentrations of Nevirapine and its Metabolites in HIV-Infected Patients with Hepatic Fibrosis [6]

AnalyteGeometric Mean Concentration (ng/mL)
2-hydroxynevirapine186
3-hydroxynevirapine646
This compound483
8-hydroxynevirapine29
4-carboxynevirapine18

Table 2: Pharmacokinetic Parameters of Nevirapine and its Phase I Metabolites After a Single 200 mg Oral Dose (Group A) and at Steady-State (200 mg twice daily) (Group B) [3]

ParameterNevirapine2-hydroxynevirapine3-hydroxynevirapineThis compound4-carboxynevirapine
Group A (Single Dose)
AUCinf (μM·h) 1,027 (630-2,012)1.8 (0.9-4.2)0.9 (0.4-2.1)10.3 (5.1-19.8)5.2 (2.9-10.1)
Cmax (μM) 8.8 (6.9-12.8)0.03 (0.02-0.05)0.02 (0.01-0.03)0.12 (0.08-0.19)0.04 (0.02-0.06)
Tmax (h) 4 (2-8)8 (4-24)12 (8-24)12 (8-24)24 (12-48)
t1/2 (h) 99 (53-217)85 (49-156)92 (55-168)78 (45-139)105 (61-182)
Group B (Steady-State)
AUC0-12 (μM·h) 231 (154-347)0.1 (0.05-0.2)2.1 (1.1-4.1)7.9 (4.8-13.1)3.9 (2.3-6.5)
Cmax (μM) 24.1 (16.2-36.1)0.01 (0.005-0.02)0.22 (0.12-0.43)0.83 (0.50-1.38)0.41 (0.24-0.68)
Tmax (h) 4 (2-8)4 (2-8)4 (2-8)4 (2-8)4 (2-8)

Values are presented as median (range). AUCinf: Area under the plasma concentration-time curve from time zero to infinity. AUC0-12: Area under the plasma concentration-time curve from 0 to 12 hours. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the quantification of this compound and other metabolites. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Protocol 1: HPLC-UV Method for Nevirapine and Metabolites

This protocol provides a general framework for the analysis of nevirapine and its hydroxylated metabolites in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [7] a. To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., zidovudine, 35 µg/mL). b. Add 5 mL of methyl tert-butyl ether. c. Vortex the mixture for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes at 4°C. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [8][9]

  • HPLC System: Waters 2795 Alliance HPLC system with a 2996 photodiode array detector.[9]

  • Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm or Atlantis dC18, 3.9 x 150 mm, 5 µm.[8][9]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724). A typical starting condition is 80:20 (v/v) buffer:acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 65 µL.[9]

  • Detection: UV detection at 280 nm for metabolites and 260 nm for nevirapine.[8][9]

3. Calibration and Quantification a. Prepare a series of calibration standards by spiking known concentrations of nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine into drug-free human plasma. b. Process the calibration standards and quality control samples alongside the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. d. Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound and Other Metabolites

LC-MS/MS offers superior sensitivity and specificity for the quantification of nevirapine metabolites, especially at low concentrations.

1. Sample Preparation (Solid-Phase Extraction) a. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water. b. Load 200 µL of plasma sample onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. d. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions [3]

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]

  • Column: Hypurity advance C18, 50 x 4.6 mm, 5 µm or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting condition is 15:85 (v/v) A:B.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX API 3000 LC-MS/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nevirapine: m/z 267.00 → 226.20

    • Internal Standard (e.g., Enalapril): m/z 377.10 → 234.10

    • (Note: Specific transitions for this compound and other metabolites need to be optimized based on the instrument and standards available).

3. Data Analysis a. Similar to the HPLC-UV method, use a calibration curve constructed from standards in drug-free plasma to quantify the analytes. b. The lower limit of quantification for hydroxylated metabolites is typically around 1 ng/mL.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Nevirapine_Metabolism NVP Nevirapine M2OH 2-Hydroxynevirapine NVP->M2OH CYP3A4 M3OH 3-Hydroxynevirapine NVP->M3OH CYP2B6 M8OH 8-Hydroxynevirapine NVP->M8OH CYP3A4/2D6 M12OH This compound NVP->M12OH CYP3A4/2D6 Glucuronides Glucuronide Conjugates M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M4COOH 4-Carboxynevirapine M12OH->M4COOH M12OH->Glucuronides Reactive Reactive Quinone Methide M12OH->Reactive Excretion Urinary Excretion Glucuronides->Excretion Toxicity Potential Skin Toxicity Reactive->Toxicity

Caption: Metabolic pathway of nevirapine highlighting the formation of this compound.

TDM_Workflow start Patient Sample (Plasma) extraction Sample Preparation (LLE or SPE) start->extraction analysis LC-MS/MS or HPLC-UV Analysis extraction->analysis quant Data Acquisition & Quantification analysis->quant report Pharmacokinetic Analysis & Reporting quant->report interpretation Clinical Interpretation & Dose Adjustment report->interpretation

Caption: General experimental workflow for therapeutic drug monitoring of nevirapine and its metabolites.

Conclusion

This compound serves as a valuable biomarker for understanding the complex metabolism of nevirapine. Its quantification, alongside the parent drug and other metabolites, provides a more complete picture of an individual's metabolic phenotype. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate measurement. By integrating pharmacokinetic data with clinical observations, researchers and drug development professionals can better elucidate the mechanisms of nevirapine-induced toxicities, paving the way for more personalized and safer therapeutic strategies for individuals living with HIV.

References

Preliminary Toxicity Studies of 12-Hydroxynevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. However, its clinical use is hampered by adverse drug reactions, most notably severe skin rash and hepatotoxicity.[1][2][3] Emerging evidence strongly suggests that these toxicities are not directly caused by the parent drug but rather by its metabolic products. A major oxidative metabolite of nevirapine is 12-hydroxynevirapine (12-OH-NVP).[4] This technical guide provides a comprehensive overview of the preliminary toxicity studies of 12-OH-NVP, summarizing key findings, experimental methodologies, and the implicated metabolic and signaling pathways.

Core Findings

The toxicity of nevirapine is intricately linked to its biotransformation. The 12-hydroxylation pathway is considered a key route leading to the adverse effects associated with nevirapine.[2] While 12-OH-NVP itself is a metabolite, it can undergo further bioactivation to reactive species that are implicated in cellular damage.

  • Skin Toxicity: The development of skin rash, a common adverse effect of nevirapine, is strongly associated with the formation of 12-sulfoxynevirapine, a reactive sulfate (B86663) metabolite of 12-OH-NVP, within the skin.[5][6][7]

  • Hepatotoxicity: While skin toxicity is linked to the sulfation of 12-OH-NVP, evidence suggests that nevirapine-induced hepatotoxicity is primarily caused by a reactive quinone methide metabolite formed from the parent drug in the liver.[1][2]

Data Presentation

While specific quantitative toxicity values such as IC50 and LD50 for this compound are not consistently reported in the reviewed literature, comparative and semi-quantitative data are available.

Cell LineAssay TypeCompoundResultReference
TK6CytotoxicityThis compoundMore cytotoxic than Nevirapine[4]
TK6/SULT vectorCytotoxicityThis compoundMore cytotoxic than Nevirapine[4]
TK6/SULT2A1CytotoxicityThis compoundMore cytotoxic than Nevirapine[4]
Primary Human HepatocytesCytotoxicity (LDH release)Nevirapine Analogs (including 12-OH-NVP)No signs of toxicity observed under the specific experimental conditions.[8]
Hepatocyte-like cells (HLCs)CytotoxicityNevirapineNo cytotoxic effects observed up to 1000 µM.[9]
Animal ModelStudy TypeCompoundDosageKey FindingsReference
Brown Norway RatsSkin Rash InductionThis compoundNot specifiedTreatment with 12-OH-NVP caused a rash.[2]
Wistar RatsGeneral ToxicityNevirapine18 and 36 mg/kg body weightDose-dependent increase in liver weight and markers of liver damage. Increased lipid peroxidation in liver, kidney, and testis.[10]
MiceAcute ToxicityNevirapine10, 100, 1000, 1600, 2900, 5000 mg/kgOral LD50 determined to be 2154.07 mg/kg.[11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicity assessment of this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines the general procedures employed.

In Vitro Cytotoxicity Assays

Objective: To assess the direct cytotoxic effects of this compound on cultured human cells.

General Protocol (adapted from protocols for Nevirapine and its analogs):

  • Cell Culture:

    • Human lymphoblastoid TK6 cells or human liver-derived cell lines (e.g., HepG2, primary human hepatocytes) are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Compound Preparation:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Cells are seeded in multi-well plates (e.g., 96-well plates) and allowed to attach overnight.

    • The culture medium is replaced with medium containing various concentrations of this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation:

    • The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment:

    • Cell viability is determined using a standard cytotoxicity assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

      • ATP Assay: Quantifies the amount of ATP present in viable cells.

  • Data Analysis:

    • The results are expressed as a percentage of viable cells compared to the vehicle control.

    • If sufficient data points are available, the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Toxicity Studies in Rodent Models

Objective: To evaluate the systemic toxicity of this compound, with a focus on skin and liver effects, in a living organism.

General Protocol (based on studies with Nevirapine and its metabolites in Brown Norway and Wistar rats):

  • Animal Model:

    • Brown Norway rats are often used as a model for nevirapine-induced skin rash.[12]

    • Wistar rats have been used to study general organ toxicity.[10]

  • Compound Administration:

    • This compound is formulated in a suitable vehicle for administration (e.g., oral gavage, incorporated into feed).

    • Animals are dosed with the compound or vehicle control daily or as specified in the study design.

  • Monitoring and Observations:

    • Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and the development of skin lesions.

  • Endpoint Analysis:

    • At the end of the study period, animals are euthanized, and blood and tissue samples are collected.

    • Hematology and Clinical Chemistry: Blood samples are analyzed for markers of organ damage (e.g., ALT, AST for liver function).

    • Histopathology: Organs of interest (e.g., liver, skin) are preserved, sectioned, and stained for microscopic examination to identify any pathological changes.

    • Immunohistochemistry and Molecular Analysis: Tissues may be further analyzed to investigate specific cellular and molecular changes, such as immune cell infiltration and gene expression.[12]

Mandatory Visualizations

Metabolic and Signaling Pathways

The following diagrams illustrate the key metabolic pathways of nevirapine leading to the formation of this compound and its subsequent bioactivation, as well as the downstream signaling events associated with its toxicity.

cluster_liver Liver cluster_skin Skin NVP Nevirapine QM Reactive Quinone Methide NVP->QM CYP450 OH_NVP This compound NVP->OH_NVP CYP450 (Oxidation) Hepatotoxicity Hepatotoxicity QM->Hepatotoxicity Covalent Binding to Proteins Sulfoxy_NVP 12-Sulfoxynevirapine (Reactive Sulfate) OH_NVP->Sulfoxy_NVP SULTs Skin_Rash Skin Rash Sulfoxy_NVP->Skin_Rash Covalent Binding to Proteins

Caption: Metabolic activation of Nevirapine leading to organ-specific toxicity.

cluster_hepatotoxicity Hepatotoxicity Signaling Cascade cluster_skin_rash Skin Rash Signaling Cascade NVP Nevirapine QM Reactive Quinone Methide NVP->QM CYP450 Protein_Adducts Protein Adducts QM->Protein_Adducts ER_Stress ER Stress Protein_Adducts->ER_Stress MHC_I MHC Class I Upregulation Protein_Adducts->MHC_I Hepatocyte_Injury Hepatocyte Injury ER_Stress->Hepatocyte_Injury CD8_T_Cell CD8+ T-Cell Response MHC_I->CD8_T_Cell CD8_T_Cell->Hepatocyte_Injury OH_NVP This compound Sulfoxy_NVP 12-Sulfoxynevirapine OH_NVP->Sulfoxy_NVP SULTs Protein_Haptenation Protein Haptenation Sulfoxy_NVP->Protein_Haptenation Gene_Upregulation Gene Upregulation (TRIM63, S100a7a, IL22-RA2, DAPK1) Protein_Haptenation->Gene_Upregulation Immune_Response Immune Cell Infiltration (Macrophages, T-Cells) Gene_Upregulation->Immune_Response Inflammation Inflammation Immune_Response->Inflammation

Caption: Postulated signaling pathways in 12-OH-NVP-related toxicities.

Experimental Workflow

The following diagram outlines a general workflow for the preliminary toxicity assessment of a drug metabolite like this compound.

start Start: Toxicity Assessment of this compound in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity metabolism Metabolic Stability & Bioactivation Assays in_vitro->metabolism animal_model Rodent Model Selection (e.g., Brown Norway Rat) in_vivo->animal_model data_analysis_vitro Data Analysis: IC50 Determination, Metabolite Identification cytotoxicity->data_analysis_vitro metabolism->data_analysis_vitro dosing Dose Range Finding & Administration animal_model->dosing data_analysis_vivo Data Analysis: Clinical Observations, Histopathology, Biomarkers dosing->data_analysis_vivo risk_assessment Integrated Risk Assessment data_analysis_vitro->risk_assessment data_analysis_vivo->risk_assessment

Caption: General experimental workflow for toxicity assessment.

Conclusion

The preliminary toxicity studies of this compound indicate that it is a key intermediate in the metabolic activation pathway leading to nevirapine-associated skin rash. Its bioactivation to a reactive sulfate ester in the skin is a critical event in the initiation of this adverse reaction. While direct hepatotoxicity of 12-OH-NVP is less evident, the overall metabolism of nevirapine, including the formation of a quinone methide, contributes to liver injury. Further research is warranted to obtain more precise quantitative toxicity data for 12-OH-NVP and to fully elucidate the downstream signaling pathways involved in its-mediated toxicities. This knowledge will be instrumental in the development of safer nevirapine analogs and improved risk assessment strategies for patients.

References

Navigating the Analytical Landscape of 12-Hydroxynevirapine: A Technical Guide to its Solubility and Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 12-Hydroxynevirapine, the major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648). Understanding the physicochemical properties of this key metabolite is critical for the accurate bioanalysis required in pharmacokinetic, toxicokinetic, and drug metabolism studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in this area.

Solubility of this compound

Precise experimental data on the solubility of this compound in biological matrices such as plasma, serum, or urine is not extensively available in publicly accessible literature. However, computational predictions provide an estimate of its aqueous solubility.

Table 1: Predicted Physicochemical and Solubility Properties of this compound

PropertyPredicted ValueSource
Molecular Weight282.30 g/mol PubChem[1]
XLogP30.7PubChem[1]
Water Solubility0.7 g/LALOGPS

It is important to note that the actual solubility in complex biological fluids can be influenced by various factors including pH, protein binding, and the presence of other endogenous or exogenous compounds.

Stability of this compound in Human Plasma

The stability of this compound in human plasma has been investigated under various storage and handling conditions. The following tables summarize the available data, which is crucial for ensuring the integrity of samples from collection to analysis.

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Number of CyclesAnalyte ConcentrationStability OutcomeSource
Minimum of 3 cyclesNot specifiedNo effect on the metaboliteRiska et al., 2007[2]

Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma

Storage ConditionDurationAnalyte ConcentrationStability OutcomeSource
Room Temperature (Thawed Samples)4 hoursNot specifiedWithin 5% of theoretical valueRiska et al., 2007[2]

Table 4: Post-Preparative (Autosampler) Stability of Extracted this compound Samples

Storage ConditionDurationAnalyte ConcentrationStability OutcomeSource
Room Temperature48 hoursNot specifiedWithin 6% of theoretical valueRiska et al., 2007[2]

Table 5: Long-Term Stability of Nevirapine Metabolites in Human Plasma

Storage ConditionDurationAnalyte ConcentrationStability OutcomeSource
-20°C> 3 yearsNot specifiedNo degradation (for parent drug, nevirapine, implying metabolite stability)Riska et al., 1999b

Experimental Protocols

The following sections detail the methodologies for assessing the stability of this compound and for its quantification in biological matrices, based on established bioanalytical practices.

Stability Assessment Protocol

A general workflow for determining the stability of this compound in a biological matrix involves subjecting spiked samples to various conditions and comparing the measured concentrations to those of freshly prepared samples.

cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_start Spike Blank Biological Matrix (e.g., Plasma) with This compound (Low & High QC) ft_stability Freeze-Thaw Stability (e.g., 3 cycles, -20°C to RT) prep_start->ft_stability Expose to conditions st_stability Short-Term (Bench-Top) Stability (e.g., 4 hours at RT) prep_start->st_stability Expose to conditions lt_stability Long-Term Stability (e.g., -20°C for extended period) prep_start->lt_stability Expose to conditions pp_stability Post-Preparative Stability (e.g., 48 hours in autosampler) prep_start->pp_stability Expose to conditions extraction Sample Extraction (e.g., Protein Precipitation or LLE) ft_stability->extraction st_stability->extraction lt_stability->extraction pp_stability->extraction analysis LC-MS/MS Analysis extraction->analysis comparison Compare concentrations of stability samples to freshly prepared samples analysis->comparison conclusion Determine % Recovery and Assess Stability comparison->conclusion

A generalized workflow for assessing the stability of this compound.
Bioanalytical Method for Quantification (LC-MS/MS)

The quantification of this compound in biological matrices is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation:

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent such as acetonitrile (B52724).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the extracted sample is injected.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Metabolic Pathway of Nevirapine to this compound

This compound is a major oxidative metabolite of nevirapine, formed primarily by cytochrome P450 enzymes in the liver. This metabolite can be further bioactivated, particularly in the liver and skin, by sulfotransferases (SULTs) to form a reactive sulfate (B86663) ester, 12-Sulphoxy-nevirapine. This reactive metabolite is implicated in the idiosyncratic hepatotoxicity and skin rashes associated with nevirapine therapy.

nevirapine Nevirapine hydroxy_nevirapine This compound nevirapine->hydroxy_nevirapine CYP450 (Oxidation) sulphoxy_nevirapine 12-Sulphoxy-nevirapine (Reactive Metabolite) hydroxy_nevirapine->sulphoxy_nevirapine SULTs (Sulfation) covalent_binding Covalent Binding to Macromolecules (e.g., Proteins) sulphoxy_nevirapine->covalent_binding toxicity Potential for Hepatotoxicity & Skin Rashes covalent_binding->toxicity

Metabolic activation pathway of Nevirapine to this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in biological matrices. While quantitative solubility data remains a key area for further investigation, the provided stability data and experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the metabolic pathway and experimental workflows aims to facilitate a clearer understanding of the analytical considerations for this important metabolite. Accurate and reliable quantification of this compound is essential for advancing our understanding of nevirapine's pharmacology and toxicology.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the anti-HIV drug Nevirapine (B1678648), in biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a metabolite of Nevirapine, formed by the oxidation of the methyl group.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The methods outlined below describe validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques for the determination of this compound in biological samples.

Analytical Methods

A sensitive and specific liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nevirapine and its five metabolites, including this compound, in baboon serum.[2] Additionally, HPLC methods developed for Nevirapine can be adapted for the quantification of its hydroxylated metabolites.

Method 1: LC-MS/MS for this compound Quantification in Serum

This method provides high sensitivity and specificity for the simultaneous determination of Nevirapine and its metabolites.

Quantitative Data Summary

ParameterThis compoundNevirapine2-OHNVP3-OHNVP8-OHNVP4-CANVP
LLOQ (ng/mL)1.01.01.01.01.05.0
Within-run Precision (%)< 14< 14< 14< 14< 14< 14
Between-run Precision (%)< 14< 14< 14< 14< 14< 14
Accuracy (%)93-11493-11493-115.893-11493-11493-114

Data sourced from a study in baboon serum.[2]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction process is employed to isolate the analytes from the serum matrix.

  • Workflow Diagram:

start Start: Serum Sample (100 µL) add_is Add Internal Standard (e.g., Hesperetin) start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject start Start: Plasma Sample add_precipitant Add Precipitating Agent (e.g., Acetonitrile) start->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge (e.g., 10 min at 7852 x g) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (optional, for concentration) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject nevirapine Nevirapine hydroxylation Hydroxylation (CYP3A4/2B6) nevirapine->hydroxylation hydroxy_nevirapine This compound hydroxylation->hydroxy_nevirapine conjugation Glucuronidation hydroxy_nevirapine->conjugation excretion Urinary Excretion conjugation->excretion

References

Application Note and Protocol for the Analysis of 12-Hydroxynevirapine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the antiretroviral drug nevirapine (B1678648), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of performance characteristics based on validated methods.

Introduction

This compound is a major oxidative metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Monitoring the levels of nevirapine and its metabolites is essential for understanding its metabolism, assessing patient adherence, and evaluating potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of these compounds in complex biological matrices like plasma. This protocol synthesizes information from established methods to provide a comprehensive guide for researchers.[1][2][3]

Experimental Protocol

This protocol is designed for the quantitative determination of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., pirenzepine (B46924) or an isotopically labeled analog)[1]

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (heparinized)[1]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][4]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add the internal standard.

  • Add 100 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture vigorously.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography

Chromatographic separation is critical for resolving this compound from other nevirapine metabolites and endogenous plasma components.

  • Column: A C18 reversed-phase column is commonly used (e.g., XBridge C18, 3.5 µm, 2.1 x 50 mm).[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Gradient Elution: A gradient elution is typically employed to ensure adequate separation and peak shape. An example gradient is to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: The precursor ion ([M+H]⁺) is m/z 283.1.[5] A common product ion for quantification is m/z 265.1.[5]

    • Internal Standard: The MRM transition will depend on the chosen internal standard.

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of nevirapine metabolites, including this compound.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range0.010 - 1.0 mg/L[1]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2]
Within-day Precision (%CV)< 12%[1]
Between-day Precision (%CV)< 12%[1]
Accuracy (% Difference from Nominal)Within ±15%[2]

Table 2: Stability Data

Stability ConditionResultReference
Freeze-Thaw Cycles (3 cycles)Stable[1]
Short-Term (4h in plasma at room temp)Within 5% of theoretical value[1]
Autosampler Stability (48h at room temp)Within 6% of theoretical value[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the LC-MS/MS protocol for this compound analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantify Quantification MS->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, including sample preparation by protein precipitation and analysis by reversed-phase chromatography coupled with tandem mass spectrometry, is well-suited for applications in clinical and pharmaceutical research. The provided performance characteristics demonstrate the robustness of the methodology.

References

Development of a Competitive ELISA for the Quantification of 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

These application notes provide a summary of the performance characteristics of a developed competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine. This assay is intended for research and drug development purposes, offering a sensitive and specific method for monitoring the levels of this metabolite in various biological matrices.

The assay is based on the principle of competitive binding. A known amount of this compound conjugated to a carrier protein is coated onto the wells of a microtiter plate. In the assay, the sample containing this compound and a specific monoclonal antibody are added to the wells. The this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Assay Performance Characteristics

The developed ELISA for this compound has been validated according to established guidelines to ensure accuracy, precision, and reliability. The key performance parameters are summarized in the table below.

ParameterResultAcceptance Criteria
Assay Range 1 ng/mL - 100 ng/mL-
Sensitivity (LOD) 0.5 ng/mL-
Intra-Assay Precision (CV%) < 10%≤ 15%
Inter-Assay Precision (CV%) < 15%≤ 20%
Accuracy (Recovery %) 85% - 115%80% - 120%
Specificity HighMinimal cross-reactivity

Cross-Reactivity

The specificity of the monoclonal antibody used in this assay was evaluated by testing its cross-reactivity with the parent drug, nevirapine, and other related metabolites. The results indicate high specificity for this compound.

CompoundCross-Reactivity (%)
This compound 100
Nevirapine < 1
2-Hydroxynevirapine < 5
3-Hydroxynevirapine < 5

Example Standard Curve Data

The following table provides an example of a typical standard curve generated using this ELISA protocol. The optical density (OD) values are inversely proportional to the concentration of this compound.

This compound (ng/mL)Average OD (450 nm)% B/B0
0 (B0)1.850100
11.57385
51.11060
100.83345
250.51828
500.33318
1000.20411

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the development of the this compound competitive ELISA.

Preparation of this compound Immunogen (Hapten-Carrier Conjugation)

To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol describes the conjugation using the carbodiimide (B86325) crosslinker EDC.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer (0.1 M MES, pH 4.7)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve 10 mg of this compound in 1 mL of DMSO.

  • In a separate tube, dissolve 20 mg of BSA in 4 mL of Conjugation Buffer.

  • Slowly add the this compound solution to the BSA solution while gently stirring.

  • In a separate tube, prepare a fresh solution of 10 mg EDC and 5 mg NHS in 1 mL of Conjugation Buffer.

  • Add the EDC/NHS solution to the this compound/BSA mixture.

  • Incubate the reaction for 2 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube.

  • Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of buffer.

  • Determine the protein concentration and conjugation efficiency of the resulting this compound-BSA conjugate using a suitable method (e.g., UV-Vis spectrophotometry).

  • Store the conjugate at -20°C in aliquots.

Hapten_Carrier_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation to Carrier cluster_purification Purification Hapten This compound Activated_Hapten Activated Hapten (O-acylisourea intermediate) Hapten->Activated_Hapten Carboxyl Group Activation EDC_NHS EDC/NHS in Conjugation Buffer EDC_NHS->Activated_Hapten Conjugate This compound-BSA Conjugate Activated_Hapten->Conjugate Amide Bond Formation Carrier Carrier Protein (BSA) Carrier->Conjugate Dialysis Dialysis Conjugate->Dialysis Removal of Unreacted Components Purified_Conjugate Purified Immunogen Dialysis->Purified_Conjugate

Hapten-Carrier Conjugation Workflow
Production and Purification of Monoclonal Antibodies

This protocol outlines the generation of monoclonal antibodies specific to this compound using hybridoma technology.

Materials:

  • This compound-KLH immunogen

  • BALB/c mice

  • Myeloma cells (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Complete cell culture medium

  • ELISA plates coated with this compound-BSA

  • Protein A or Protein G affinity chromatography column

Protocol:

  • Immunization: Immunize BALB/c mice with the this compound-KLH immunogen. Administer booster injections every 2-3 weeks.

  • Spleen Cell Fusion: Three days after the final booster, sacrifice the mice and harvest the spleens. Isolate splenocytes and fuse them with myeloma cells using PEG.

  • Hybridoma Selection: Plate the fused cells in 96-well plates and select for hybridomas by growing them in HAT medium.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.

  • Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

  • Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell lines in larger culture volumes or as ascites in mice to produce a sufficient quantity of monoclonal antibodies.

  • Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

  • Characterization: Characterize the purified antibodies for their isotype, affinity, and specificity.

Monoclonal_Antibody_Production Immunization Immunization of Mice with 12-OH-NVP-KLH Fusion Spleen Cell-Myeloma Cell Fusion Immunization->Fusion Selection Hybridoma Selection in HAT Medium Fusion->Selection Screening Screening by ELISA Selection->Screening Cloning Subcloning by Limiting Dilution Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Antibody Purification Expansion->Purification Characterization Antibody Characterization Purification->Characterization

Monoclonal Antibody Production Workflow
Competitive ELISA Protocol for this compound

This protocol describes the procedure for quantifying this compound in samples using the developed competitive ELISA.

Materials:

  • 96-well ELISA plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • This compound-BSA conjugate

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • This compound standards

  • Samples to be tested

  • Anti-12-hydroxynevirapine monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or samples to the appropriate wells.

    • Add 50 µL of the diluted anti-12-hydroxynevirapine monoclonal antibody (e.g., 1:10,000 dilution in Blocking Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody (e.g., 1:5,000 dilution in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection Coating Coat Plate with 12-OH-NVP-BSA Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample_Ab Add Sample/Standard & Anti-12-OH-NVP Ab Wash2->Add_Sample_Ab Wash3 Wash Add_Sample_Ab->Wash3 Add_Secondary_Ab Add HRP-conjugated Secondary Ab Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Competitive ELISA Workflow
Assay Validation Protocol

To ensure the reliability of the ELISA, a thorough validation should be performed. This protocol outlines the key parameters to be assessed.

Parameters to Validate:

  • Precision (Intra- and Inter-Assay):

    • Prepare three quality control (QC) samples at low, medium, and high concentrations within the standard curve range.

    • Intra-Assay: Analyze 20 replicates of each QC sample on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%).

    • Inter-Assay: Analyze three replicates of each QC sample on three different days by three different analysts. Calculate the mean, SD, and CV% across the plates.

  • Accuracy (Spike and Recovery):

    • Spike known amounts of this compound into at least three different blank matrix samples at low, medium, and high concentrations.

    • Analyze the spiked samples and calculate the recovery percentage using the formula: (Measured Concentration / Spiked Concentration) x 100.

  • Linearity of Dilution:

    • Spike a high concentration of this compound into a blank matrix.

    • Serially dilute the spiked sample with the blank matrix to obtain at least five dilutions.

    • Analyze the dilutions and calculate the concentration, correcting for the dilution factor. The corrected concentrations should be consistent across the dilution series.

  • Sensitivity (Limit of Detection - LOD):

    • Analyze at least 10 replicates of the blank matrix.

    • Calculate the mean and SD of the blank readings.

    • The LOD is the concentration corresponding to the mean blank signal minus three times the SD of the blank.

  • Specificity (Cross-Reactivity):

    • Prepare standard curves for potential cross-reactants (e.g., nevirapine, other metabolites).

    • Calculate the concentration of each cross-reactant that gives a 50% inhibition (IC50).

    • Calculate the cross-reactivity percentage using the formula: (IC50 of this compound / IC50 of Cross-Reactant) x 100.

Assay_Validation_Workflow cluster_precision Precision cluster_accuracy Accuracy cluster_linearity Linearity cluster_sensitivity Sensitivity cluster_specificity Specificity Validation_Start Assay Validation Intra_Assay Intra-Assay (Repeatability) Validation_Start->Intra_Assay Inter_Assay Inter-Assay (Reproducibility) Validation_Start->Inter_Assay Spike_Recovery Spike and Recovery Validation_Start->Spike_Recovery Linearity_Dilution Linearity of Dilution Validation_Start->Linearity_Dilution LOD Limit of Detection (LOD) Validation_Start->LOD Cross_Reactivity Cross-Reactivity Validation_Start->Cross_Reactivity

Assay Validation Workflow

Application Notes and Protocols for the Use of 12-Hydroxynevirapine as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxynevirapine is a major phase I metabolite of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Accurate quantification of nevirapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. These application notes provide a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of nevirapine metabolites.

The method described is a robust reversed-phase HPLC-UV technique suitable for the determination of this compound in biological matrices such as human plasma.[1][2][3] The availability of a validated analytical method is of utmost importance for the biomonitoring of Nevirapine and its primary metabolites.[1][2][3]

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A validated HPLC-UV method for the quantification of Nevirapine and its phase I metabolites has been established.[1][2][3]

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column Reverse-phase Luna C18 (250 mm × 4.6 mm; 5 μm; 100 Å)
Mobile Phase 10% acetonitrile in 15 mM ammonium acetate buffer, pH 4
Flow Rate 0.8 mL/min for 90 minutes, then increased to 1.5 mL/min over 5 minutes and held for 19 minutes
Column Temperature 40 °C
Injection Volume 100 μL
UV Detection 254 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 10 ng/mL to 2500 ng/mL).

Sample Preparation (from Human Plasma)

A liquid-liquid extraction method can be employed for the extraction of nevirapine and its metabolites from plasma.

  • To a plasma sample, add the internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Method Validation Parameters

The described HPLC method has been validated over a range of 10-2500 ng/mL for the phase I metabolites of Nevirapine.[1][2]

Linearity

The method demonstrates good linearity with a correlation coefficient (r²) of >0.99 for all analytes.[3] The calibration curves are generated by plotting the peak area as a function of the analyte concentration.[3]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 2500> 0.99
2-Hydroxynevirapine10 - 2500> 0.99
3-Hydroxynevirapine10 - 2500> 0.99
8-Hydroxynevirapine10 - 2500> 0.99
Nevirapine10 - 10000> 0.99
Accuracy and Precision

The accuracy and precision of the method are within acceptable limits.[1]

AnalyteConcentration LevelIntra-assay Precision (% CV)Inter-assay Precision (% CV)Accuracy (%)
This compound LLOQ (10 ng/mL)5 - 1610 - 1790 - 120
QC Low (20 ng/mL)4 - 157 - 1585 - 112
QC Mid (200 ng/mL)4 - 157 - 1585 - 112
QC High (1250 ng/mL)4 - 157 - 1585 - 112

LLOQ: Lower Limit of Quantification; QC: Quality Control

Recovery

The mean recovery for the analytes from plasma samples is approximately 94%, with no significant interference from endogenous plasma components or co-administered antiretroviral drugs.[2]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare this compound Reference Standards hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_samples Prepare Plasma Samples (Liquid-Liquid Extraction) prep_samples->hplc_analysis data_acquisition Data Acquisition at 254 nm hplc_analysis->data_acquisition peak_integration Peak Integration & Area Measurement data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for HPLC analysis using this compound standard.

logical_relationship Logical Relationship for Method Validation cluster_core Core Validation Parameters cluster_limits Detection & Quantification Limits cluster_robust Method Robustness linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision robustness Robustness accuracy->robustness precision->robustness specificity Specificity specificity->accuracy recovery Recovery recovery->accuracy lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq loq->linearity

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a sensitive, accurate, and precise tool for the quantification of this compound.[2] By utilizing this compound as a reference standard, researchers can confidently perform pharmacokinetic analyses and therapeutic drug monitoring of nevirapine and its metabolites. This method represents an inexpensive and reliable alternative to mass spectrometry-based techniques for the biomonitoring of Nevirapine.[2]

References

Application Note: Cell-Based Assays to Assess 12-Hydroxynevirapine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2][3] However, its use is linked to significant hepatotoxicity, a major clinical concern.[1][2][3][4] The mechanisms underlying nevirapine-induced liver injury are not fully understood but are thought to involve its metabolic activation into reactive species.[1][2][3] One of the primary metabolites, 12-hydroxynevirapine, is formed through cytochrome P450-mediated oxidation.[5] Evidence suggests that this metabolite may play a significant role in the observed cytotoxicity.[5][6][7] In fact, studies have indicated that this compound is more cytotoxic than the parent nevirapine compound.[5][7] This application note provides a suite of detailed protocols for cell-based assays to systematically evaluate the cytotoxicity of this compound, enabling researchers to investigate its mechanisms of toxicity. The described assays quantify cell viability, membrane integrity, apoptosis, and oxidative stress.

Key Cytotoxicity Assessment Assays

A multi-parametric approach is recommended to accurately assess the cytotoxic profile of this compound.[8] This involves employing a panel of assays that measure different cellular endpoints.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[11][12]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[13][14] It is a reliable marker for cytotoxicity and loss of membrane integrity.[13][14]

  • Caspase-3/7 Activity Assay: A key feature of apoptosis is the activation of caspases.[15][16][17] This assay measures the activity of effector caspases-3 and -7, providing a specific indication of apoptosis induction.[15][18]

  • Reactive Oxygen Species (ROS) Assay: Increased production of ROS can lead to oxidative stress and cellular damage.[19][20][21] This assay detects the levels of intracellular ROS, offering insights into oxidative stress as a potential mechanism of cytotoxicity.[22]

Data Presentation

Quantitative data from the described assays should be systematically organized to facilitate comparison and interpretation. The following tables provide a template for presenting the results.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Vehicle Control100
1
10
50
100
200

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)

Concentration (µM)% LDH Release (Mean ± SD)EC50 (µM)
Vehicle Control0
1
10
50
100
200
Positive Control (Lysis Buffer)100

Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control1.0
1
10
50
100
200
Positive Control (e.g., Staurosporine)

Table 4: Effect of this compound on Oxidative Stress (ROS Production)

Concentration (µM)Fold Increase in ROS Levels (Mean ± SD)
Vehicle Control1.0
1
10
50
100
200
Positive Control (e.g., H2O2)

Experimental Protocols

The following are detailed protocols for the recommended cell-based assays. Hepatocellular carcinoma cell lines such as HepG2 or primary human hepatocytes are recommended for these studies due to their metabolic competence.[23][24]

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[9][11][12][25]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This protocol is based on established LDH assay methods.[13][14][26]

Materials:

  • Hepatocyte cell line

  • Cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound or vehicle control for the desired time.

  • Include control wells:

    • Spontaneous LDH release (vehicle-treated cells)

    • Maximum LDH release (cells treated with lysis buffer 30 minutes before the end of the incubation)

    • Background (medium only)

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Caspase-3/7 Activity Assay

This protocol utilizes a luminogenic substrate for caspase-3 and -7.[18]

Materials:

  • Hepatocyte cell line

  • Cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • White-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with serial dilutions of this compound or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Express the results as a fold increase in caspase activity relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[21]

Materials:

  • Hepatocyte cell line

  • Cell culture medium

  • This compound stock solution

  • H2DCFDA stock solution (in DMSO)

  • Black-walled 96-well plates suitable for fluorescence measurements

  • Positive control (e.g., H2O2)

Procedure:

  • Seed cells in a black-walled 96-well plate.

  • After 24 hours, remove the medium and wash the cells once with warm PBS.

  • Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess dye.

  • Add 100 µL of the diluted this compound or vehicle control to the wells. Include a positive control.

  • Incubate for the desired time (e.g., 1, 3, or 6 hours).

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.

  • Express the results as a fold increase in ROS levels relative to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Hepatocytes in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat cells with compound incubation_24h->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation_treatment Incubate for desired duration treatment->incubation_treatment mtt MTT Assay (Viability) incubation_treatment->mtt ldh LDH Assay (Membrane Integrity) incubation_treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation_treatment->caspase ros ROS Assay (Oxidative Stress) incubation_treatment->ros readout Measure Absorbance/ Luminescence/Fluorescence mtt->readout ldh->readout caspase->readout ros->readout calculation Calculate % Viability, % Cytotoxicity, Fold Change readout->calculation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathways cluster_stimulus Stimulus cluster_mechanisms Potential Cytotoxic Mechanisms cluster_outcomes Cellular Outcomes nevirapine This compound mito_dysfunction Mitochondrial Dysfunction nevirapine->mito_dysfunction ros_production Increased ROS Production mito_dysfunction->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis membrane_damage Plasma Membrane Damage oxidative_stress->membrane_damage caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation cell_death Cell Death caspase_activation->cell_death ldh_release LDH Release membrane_damage->ldh_release ldh_release->cell_death

Caption: Putative signaling pathways in this compound-induced cytotoxicity.

References

In Vivo Experimental Design for Studying 12-Hydroxynevirapine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral drug for the treatment of HIV-1 infection.[1][2][3] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1][4][5] Among these, 12-hydroxynevirapine is the predominant metabolite observed in plasma after both single and multiple doses of nevirapine.[2][6][7][8][9]

The formation of this compound is mainly catalyzed by CYP3A4 and CYP2D6.[1][6] While initially considered an inactive metabolite, emerging evidence suggests that this compound can undergo further bioactivation, particularly through sulfation by sulfotransferase enzymes (SULTs), which may be implicated in nevirapine-associated toxicities, such as skin rash.[10][11] Therefore, a thorough in vivo characterization of this compound is crucial for a comprehensive understanding of nevirapine's safety and efficacy profile.

These application notes provide detailed protocols for the in vivo study of this compound, encompassing pharmacokinetic analysis and toxicological evaluation in rodent models. The methodologies are designed to be robust and reproducible, providing valuable data for drug development and regulatory submissions.

Signaling and Metabolic Pathways

The metabolic pathway of nevirapine to this compound and its subsequent bioactivation are critical to understanding its potential for toxicity. The following diagram illustrates the key enzymatic steps.

Nevirapine_Metabolism Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4, CYP2D6 Reactive Metabolite Reactive Electrophile (e.g., Quinone Methide) This compound->Reactive Metabolite CYP3A 4-Carboxynevirapine 4-Carboxynevirapine (Excreted) This compound->4-Carboxynevirapine ALDH 12-Sulfoxy-nevirapine 12-Sulfoxy-nevirapine (Reactive Intermediate) This compound->12-Sulfoxy-nevirapine SULT1A1 Protein Adducts Protein Adducts Reactive Metabolite->Protein Adducts Toxicity Toxicity (e.g., Skin Rash, Hepatotoxicity) Protein Adducts->Toxicity 12-Sulfoxy-nevirapine->Protein Adducts

Caption: Metabolic pathway of nevirapine to this compound and its subsequent bioactivation.

Experimental Protocols

The following sections provide detailed protocols for conducting in vivo studies on this compound.

Animal Models

Wistar rats or C57BL/6 mice are suitable rodent models for these studies. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week before the commencement of experiments. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic (PK) Study Protocol

This protocol is designed to determine the pharmacokinetic profile of this compound following the administration of nevirapine.

Experimental Workflow:

PK_Workflow acclimatization Animal Acclimatization (1 week) dosing Nevirapine Administration (Oral Gavage) acclimatization->dosing sampling Serial Blood Sampling (Tail Vein/Saphenous Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of NVP and 12-OH-NVP) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis Toxicology_Workflow acclimatization Animal Acclimatization (1 week) dosing Repeated Nevirapine Dosing (Oral Gavage, 14-28 days) acclimatization->dosing monitoring Clinical Observation & Skin Scoring dosing->monitoring collection Terminal Sample Collection (Blood, Liver, Skin) dosing->collection biochemistry Serum Biochemistry (ALT, AST, ALP) collection->biochemistry histopathology Histopathological Examination collection->histopathology oxidative_stress Oxidative Stress Markers (MDA, GSH, SOD, CAT) collection->oxidative_stress

References

Application Notes and Protocols: Isolation of 12-Hydroxynevirapine from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. The metabolism of nevirapine is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system. The formation of hydroxylated metabolites, including 12-hydroxynevirapine, is a key step in its biotransformation.[1][2][3][4][5] Accurate quantification of these metabolites in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's disposition and potential for drug-drug interactions.

This document provides a detailed protocol for the isolation of this compound from human plasma samples, primarily utilizing a protein precipitation method. This method is widely employed due to its simplicity, speed, and efficiency in removing proteins that can interfere with subsequent analytical techniques.[6][7][8][9] Alternative methods such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also discussed.

Metabolic Pathway of Nevirapine

Nevirapine is metabolized by hepatic CYP enzymes to form four primary oxidative metabolites: 2-, 3-, 8-, and this compound.[1][2][3][10][11] The formation of this compound is predominantly mediated by the CYP3A4 and CYP2D6 isoforms.[2][3][10] This metabolite can be further oxidized to 4-carboxynevirapine.[1] The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UGT enzymes for urinary excretion.[1]

Nevirapine_Metabolism cluster_cyp cluster_ugt Nevirapine Nevirapine This compound This compound Nevirapine->this compound Other Metabolites Other Metabolites Nevirapine->Other Metabolites CYP2B6, CYP3A4 4-Carboxynevirapine 4-Carboxynevirapine This compound->4-Carboxynevirapine ALDH Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates CYP3A4 CYP3A4 CYP3A4->Nevirapine CYP2D6 CYP2D6 CYP2D6->Nevirapine UGT Enzymes UGT Enzymes UGT Enzymes->this compound

Caption: Metabolic pathway of Nevirapine to this compound.

Experimental Protocol: Isolation of this compound from Plasma

This protocol details a protein precipitation method for the isolation of this compound from plasma samples prior to analysis by a suitable technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature or in a water bath at 37°C. Once thawed, vortex mix the samples gently to ensure homogeneity.

  • Spiking with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard. The IS is crucial for correcting for variability during sample preparation and analysis.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point and can be optimized.

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound and internal standard, to a clean microcentrifuge tube. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step concentrates the analyte and removes the organic solvent, which might be incompatible with the initial mobile phase of the LC system.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase or a mixture of water and organic solvent that is compatible with the LC-MS/MS system. Vortex briefly to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulate matter.

  • Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Concentration Thaw_Plasma Thaw Plasma Sample Add_IS Add Internal Standard Thaw_Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge_1 Centrifugation Protein_Precipitation->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Evaporation Evaporation (Nitrogen Stream) Collect_Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifuge_2 Final Centrifugation Reconstitution->Centrifuge_2 LC_MS_Analysis LC-MS/MS Analysis Centrifuge_2->LC_MS_Analysis

Caption: Workflow for isolating this compound from plasma.

Alternative Extraction Methods

While protein precipitation is a robust method, other techniques can be employed, especially if cleaner extracts are required.

  • Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This can result in a cleaner final extract and potentially lower matrix effects in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. This method can also provide good sample cleanup but may be more time-consuming and use larger volumes of organic solvents compared to protein precipitation.

Data Presentation

The following tables summarize typical performance data for methods used to quantify nevirapine and its metabolites in plasma. While specific data for this compound is often reported as part of a panel of metabolites, the presented values are representative of the expected performance of a validated bioanalytical method.

Table 1: Method Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Nevirapine MetabolitesLow QC< 15%< 15%85-115%
(including 12-OH-NVP)Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%
Nevirapine301.3%-4.0%
3002.8%-7.0%
30003.6%-6.2%

Data compiled from multiple sources for nevirapine and its metabolites.[12][13][14]

Table 2: Recovery and Stability

ParameterConditionRecovery/Stability (%)
Extraction Recovery
Protein PrecipitationAcetonitrile> 80%
Analyte Stability
Freeze-Thaw Stability3 cyclesWithin ±15% of initial
Bench-Top Stability4 hours at room temp.Within ±15% of initial
Post-Preparative Stability24 hours in autosamplerWithin ±15% of initial

General expected values for bioanalytical methods.[6][7][13]

Conclusion

The protocol described provides a reliable and efficient method for the isolation of this compound from plasma samples. The protein precipitation technique is well-suited for high-throughput analysis in research and clinical settings. For applications requiring more extensive sample cleanup, SPE or LLE should be considered. The validation of any bioanalytical method is crucial to ensure the accuracy and precision of the generated data.

References

Application of 12-Hydroxynevirapine in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxynevirapine is the major oxidative metabolite of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The metabolism of nevirapine is complex, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. This compound itself undergoes further metabolism, and this metabolic pathway has been implicated in the toxicities associated with nevirapine, such as skin rash. Understanding the role of this compound in drug-drug interactions (DDIs) is crucial for predicting and managing the safety and efficacy of nevirapine in combination with other drugs.

These application notes provide a summary of the use of this compound in DDI studies, including its impact on CYP enzyme activity. Detailed protocols for key in vitro experiments are also provided to guide researchers in this field.

Data Presentation

Table 1: In Vitro Inhibition of CYP3A4 by Nevirapine and its Deuterated Analog

CompoundIC50 (µM) without pre-incubationIC50 (µM) with 30-min pre-incubation (-NADPH)IC50 (µM) with 30-min pre-incubation (+NADPH)IC50 Shift (+/- NADPH)
Nevirapine (NVP)>450255.344.85.7-fold
12-d3-Nevirapine (12-d3-NVP)185.2148.745.13.3-fold

Data from a study on the metabolism-dependent inactivation of recombinant CYP3A4.[1][2] A significant shift in IC50 values after pre-incubation with NADPH suggests metabolism-dependent inhibition.

Table 2: In Vitro Induction of CYP3A4 and CYP2B6 mRNA by Nevirapine and its Analogs in Primary Human Hepatocytes

Compound (at 100 µM)CYP3A4 mRNA Fold InductionCYP2B6 mRNA Fold Induction
Nevirapine (NVP)~10-fold~20-fold
12-d3-Nevirapine (12-d3-NVP)~12-fold~25-fold
Rifampicin (B610482) (10 µM - Positive Control)~30-foldNot Reported

Data from a study on the induction effects of NVP and its analogs in primary human hepatocytes after 72 hours of treatment.[1]

Experimental Protocols

In Vitro CYP Inhibition Assay: IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the activity of specific CYP isoforms in human liver microsomes.

Materials:

  • Test compound (this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific substrate (e.g., midazolam for CYP3A4, bupropion (B1668061) for CYP2B6)

  • Positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2B6)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in incubation buffer.

    • Prepare the CYP isoform-specific substrate solution in incubation buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Test compound or positive control at various concentrations.

      • CYP isoform-specific substrate (at a concentration close to its Km).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro CYP Induction Assay in Primary Human Hepatocytes

This protocol describes a method to evaluate the potential of a test compound to induce the expression of CYP enzymes in cultured primary human hepatocytes.

Materials:

  • Test compound (this compound)

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital (B1680315) for CYP2B6)

  • Collagen-coated culture plates

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP isoform-specific probe substrates for activity assessment

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to acclimate for 24-48 hours.

    • Treat the hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours. Refresh the medium with the compounds daily.

  • Assessment of CYP Induction (mRNA level):

    • After the treatment period, harvest the cells and lyse them.

    • Isolate total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of the target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

    • Calculate the fold induction of CYP mRNA expression relative to the vehicle control.

  • Assessment of CYP Induction (Enzyme Activity):

    • After the treatment period, wash the cells and incubate them with a cocktail of CYP isoform-specific probe substrates for a defined period.

    • Collect the supernatant and analyze the formation of the specific metabolites by LC-MS/MS.

    • Calculate the fold induction of CYP enzyme activity relative to the vehicle control.

LC-MS/MS Method for Quantification of this compound

This is a general guideline for developing an LC-MS/MS method for the quantification of this compound in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation from other metabolites and matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 283.1 -> Product ion (Q3) m/z [Specific fragment to be determined, e.g., 265.1]

    • Internal Standard (e.g., deuterated this compound): To be determined based on the available standard.

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity and specificity.

Sample Preparation:

  • Protein precipitation (e.g., with acetonitrile or methanol) is a common method for extracting the analyte from plasma or microsomal incubation samples.

  • Liquid-liquid extraction or solid-phase extraction can also be used for cleaner samples.

Visualizations

Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Metabolism CYP2B6 CYP2B6 Nevirapine->CYP2B6 Metabolism DDI Drug-Drug Interactions Nevirapine->DDI Induction of CYPs Hydroxynevirapine This compound CYP3A4->Hydroxynevirapine CYP2B6->Hydroxynevirapine SULTs Sulfotransferases (SULTs) Hydroxynevirapine->SULTs Bioactivation Hydroxynevirapine->DDI Potential Inhibition of CYPs ReactiveMetabolite Reactive Sulfoxy Metabolite SULTs->ReactiveMetabolite Toxicity Potential for Adverse Drug Reactions (e.g., Skin Rash) ReactiveMetabolite->Toxicity

Caption: Metabolic pathway of nevirapine to this compound and its bioactivation.

Start Start: Prepare Reagents Incubation Incubate HLM, Test Compound, and CYP Substrate Start->Incubation Initiate Initiate Reaction with NADPH Incubation->Initiate Terminate Terminate Reaction Initiate->Terminate Process Process Sample (Protein Precipitation) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate % Inhibition and Determine IC50 Analyze->Calculate End End Calculate->End Start Start: Culture Hepatocytes Treat Treat with Test Compound (e.g., this compound) for 48-72 hours Start->Treat Endpoint Choose Endpoint Treat->Endpoint mRNA mRNA Expression Endpoint->mRNA Gene Expression Activity Enzyme Activity Endpoint->Activity Functional Activity RNA_Isolation Isolate RNA mRNA->RNA_Isolation Probe_Incubation Incubate with Probe Substrates Activity->Probe_Incubation qRT_PCR qRT-PCR Analysis RNA_Isolation->qRT_PCR Analyze Calculate Fold Induction qRT_PCR->Analyze LCMS LC-MS/MS Analysis Probe_Incubation->LCMS LCMS->Analyze End End Analyze->End

References

Application Notes and Protocols for High-Throughput Screening of 12-Hydroxynevirapine Formation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. The major metabolite, 12-hydroxynevirapine, is formed through the action of CYP3A4 and, to a lesser extent, CYP2D6.[1] The formation of this metabolite is of significant interest as it has been implicated in the adverse effects associated with nevirapine therapy, including hepatotoxicity and skin rash.[1] Therefore, the identification of compounds that can inhibit the formation of this compound is a key area of research in drug development and safety.

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of potential inhibitors of this compound formation. The methodologies described are designed to be robust, efficient, and suitable for the rapid screening of large compound libraries.

Nevirapine Metabolism Pathway

Nevirapine undergoes extensive phase I metabolism primarily by cytochrome P450 enzymes to form hydroxylated metabolites. The key biotransformation is the hydroxylation of the methyl group to form this compound, which is predominantly catalyzed by CYP3A4. Other metabolites, such as 2-hydroxynevirapine and 3-hydroxynevirapine, are formed by CYP3A4 and CYP2B6, respectively.[1] The this compound can be further metabolized to 4-carboxynevirapine. Understanding this pathway is critical for designing effective screening strategies.

Nevirapine_Metabolism Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4, CYP2D6 2-Hydroxynevirapine 2-Hydroxynevirapine Nevirapine->2-Hydroxynevirapine CYP3A4 3-Hydroxynevirapine 3-Hydroxynevirapine Nevirapine->3-Hydroxynevirapine CYP2B6 4-Carboxynevirapine 4-Carboxynevirapine This compound->4-Carboxynevirapine Aldehyde dehydrogenase

Caption: Metabolic pathway of nevirapine highlighting the formation of this compound.

High-Throughput Screening (HTS) for Inhibitors

HTS is a powerful approach to identify potential drug candidates from large compound libraries. For screening inhibitors of this compound formation, two primary assay formats are widely used: assays with human liver microsomes (HLMs) coupled with LC-MS/MS analysis, and cell-based or recombinant enzyme assays using fluorescent probes.

Experimental Workflow for HTS

The general workflow for screening inhibitors involves several key steps, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Inhibition Studies cluster_3 Lead Optimization Compound Library Compound Library Single Concentration Screen Single Concentration Screen Compound Library->Single Concentration Screen Identify Primary Hits Identify Primary Hits Single Concentration Screen->Identify Primary Hits Re-test Primary Hits Re-test Primary Hits Identify Primary Hits->Re-test Primary Hits Dose-Response Curves Dose-Response Curves Re-test Primary Hits->Dose-Response Curves IC50 Determination IC50 Determination Dose-Response Curves->IC50 Determination Enzyme Kinetics Enzyme Kinetics IC50 Determination->Enzyme Kinetics Reversibility Assays Reversibility Assays Enzyme Kinetics->Reversibility Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Reversibility Assays->Structure-Activity Relationship (SAR)

Caption: A generalized experimental workflow for high-throughput screening of inhibitors.

Experimental Protocols

Protocol 1: HTS using Human Liver Microsomes and LC-MS/MS

This protocol describes a direct method to measure the formation of this compound and its inhibition.

Materials:

  • Human Liver Microsomes (HLMs)

  • Nevirapine

  • Test compounds (potential inhibitors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare stock solutions of test compounds and known inhibitors (e.g., ketoconazole (B1673606) as a positive control for CYP3A4 inhibition) in a suitable solvent.

    • Prepare the NADPH regenerating system.

  • Assay Setup:

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Add HLMs to each well to a final protein concentration of 0.2-0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the amount of this compound formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value for active compounds by fitting the data to a dose-response curve.

Protocol 2: HTS using a Fluorescent Probe for CYP3A4 Activity

This protocol provides a more rapid and cost-effective method for primary screening by using a fluorescent probe that is a substrate for CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme or HLMs

  • Fluorescent probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • Test compounds

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the fluorescent probe, test compounds, and a known CYP3A4 inhibitor (e.g., ketoconazole).

  • Assay Setup:

    • In a black microplate, add potassium phosphate buffer.

    • Add test compounds at various concentrations.

    • Add recombinant CYP3A4 or HLMs.

    • Add the fluorescent probe substrate.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for an optimized duration.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding a suitable stop solution or by directly reading).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the fluorescent probe.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound.

    • Determine the IC50 values for promising hits.

Data Presentation: Quantitative Analysis of Inhibition

While specific IC50 values for the inhibition of this compound formation are not widely available in the literature, the inhibition of CYP3A4, the primary enzyme responsible for this metabolic step, serves as a strong surrogate measure. The following table summarizes the IC50 values of known CYP3A4 inhibitors against general CYP3A4 activity. It is important to note that the inhibitory potency can be substrate-dependent.

InhibitorIC50 (µM) for CYP3A4 InhibitionNotes
Ketoconazole 0.01 - 0.2A potent and specific inhibitor of CYP3A4.
Ritonavir 0.01 - 0.1A potent mechanism-based inhibitor of CYP3A4.
Itraconazole 0.02 - 0.3A potent CYP3A4 inhibitor.
Erythromycin 10 - 50A moderate CYP3A4 inhibitor.
Fluconazole 5 - 20A moderate inhibitor of CYP3A4, more potent against CYP2C19.
Nortriptyline -Shown to inhibit nevirapine metabolism in vitro, but specific IC50 for this compound formation is not reported.[2]

Note: The IC50 values are approximate and can vary depending on the experimental conditions, including the specific substrate and enzyme source used.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of inhibitors of this compound formation. By employing these methodologies, researchers can efficiently screen large compound libraries and identify promising candidates for further development. The use of both direct measurement with LC-MS/MS and indirect screening with fluorescent probes allows for a comprehensive and tiered approach to inhibitor discovery. Further characterization of confirmed hits will be essential to understand their mechanism of action and potential for clinical application.

References

Troubleshooting & Optimization

Troubleshooting 12-Hydroxynevirapine peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of 12-Hydroxynevirapine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks should have a symmetrical, or Gaussian, shape.[1] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2]

Q2: Why is my this compound peak tailing?

A2: this compound is an alkyldiarylamine and a metabolite of Nevirapine. Compounds with basic functional groups, like amines, are prone to interacting with residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction is a primary cause of peak tailing. The pKa of this compound's strongest basic group is 4.12, and its strongest acidic pKa is 9.74. Operating the mobile phase at a pH close to the pKa of the analyte can lead to inconsistent ionization and, consequently, peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. To minimize tailing due to silanol interactions, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like this compound (basic pKa ≈ 4.12), a mobile phase pH of around 2.8 has been shown to produce symmetrical peaks for the parent compound, Nevirapine.[4] At this low pH, the basic functional groups are fully protonated, and the silanol groups on the stationary phase are not ionized, reducing the secondary interactions that cause tailing.

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice, methanol (B129727) can sometimes offer better peak shapes for certain compounds due to its different solvent properties. Experimenting with the type and concentration of the organic modifier can help optimize peak symmetry.

Q5: What role does the column play in preventing peak tailing?

A5: The choice and condition of the HPLC column are crucial. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions.[2] Over time, columns can degrade, leading to a loss of bonded phase or the creation of a void at the column inlet, both of which can cause peak tailing.[1][2] If you suspect column degradation, replacing it with a new one is a good troubleshooting step.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment

Before making any changes, carefully observe the chromatogram.

  • Is it only the this compound peak that is tailing, or are all peaks affected? If all peaks are tailing, it could indicate a system-wide issue such as a column void or extra-column volume.[3] If only the this compound peak is tailing, the issue is more likely related to the specific interactions between the analyte, mobile phase, and stationary phase.

  • Quantify the tailing: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal peak has an As or Tf of 1.0. Values greater than 1.2 may indicate a problem that needs to be addressed.[2]

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the most effective way to improve peak shape.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the basic pKa of this compound (pKa ≈ 4.12). A starting pH of ~2.5-3.0 is recommended. Use a suitable buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.Reduces secondary interactions with silanol groups, leading to a more symmetrical peak.
Buffer Concentration Ensure adequate buffer concentration, typically in the range of 10-25 mM.A stable pH is maintained throughout the analysis, minimizing peak shape distortion.[5]
Organic Modifier If using acetonitrile, consider switching to methanol or a mixture of both. The concentration of the organic modifier can also be adjusted.May improve peak shape due to different solvent-analyte interactions.
Additives In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. However, this is less common with modern columns.Reduces silanol interactions and improves peak symmetry for basic compounds.[5]
Step 3: Column and Hardware Evaluation

If mobile phase optimization does not resolve the issue, investigate the column and HPLC system.

ComponentTroubleshooting StepAction
Column Check for column degradation.Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group.
Guard Column If a guard column is in use, remove it and re-run the analysis.A contaminated or blocked guard column can cause peak distortion.
System Tubing Minimize extra-column volume.Use tubing with a small internal diameter and keep the length as short as possible, especially between the column and the detector.
Connections Ensure all fittings are secure and properly seated.Loose connections can introduce dead volume and contribute to peak broadening and tailing.
Step 4: Sample and Injection Considerations

The sample itself and the injection parameters can also be a source of peak tailing.

ParameterRecommended ActionExpected Outcome
Sample Solvent Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.Prevents peak distortion caused by a strong sample solvent carrying the analyte down the column too quickly.
Sample Concentration Reduce the concentration of the sample.Overloading the column can lead to peak fronting, but in some cases, it can also contribute to tailing.
Injection Volume Decrease the injection volume.Similar to reducing the sample concentration, this can help to prevent column overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffer solutions at various pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5) using an appropriate buffer system (e.g., phosphate or formate) at a concentration of 20 mM.

  • Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the asymmetry factor.

  • Repeat: Repeat steps 3-5 for each of the prepared mobile phases.

  • Evaluate: Compare the asymmetry factors obtained at different pH values to determine the optimal pH for symmetrical peaks.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

G start Peak Tailing Observed for This compound assess Assess the Chromatogram (All peaks or single peak?) start->assess all_peaks All Peaks Tailing assess->all_peaks single_peak Only this compound Peak Tailing assess->single_peak system_issue Check for System Issues: - Column Void - Extra-column Volume - Leaks all_peaks->system_issue analyte_issue Focus on Analyte-Specific Interactions single_peak->analyte_issue resolved Peak Shape Improved system_issue->resolved mobile_phase Optimize Mobile Phase: - Adjust pH (2.5-3.0) - Check Buffer Strength - Change Organic Modifier analyte_issue->mobile_phase column Evaluate Column: - Flush or Replace - Use End-capped Column mobile_phase->column sample Check Sample/Injection: - Solvent Mismatch - Overload column->sample sample->resolved

Caption: A flowchart for troubleshooting peak tailing.

Metabolic Pathway of Nevirapine

This diagram shows the metabolic conversion of Nevirapine to its hydroxylated metabolites, including this compound.

G nevirapine Nevirapine metabolism CYP-mediated Metabolism nevirapine->metabolism hydroxy_12 This compound metabolism->hydroxy_12 hydroxy_2 2-Hydroxynevirapine metabolism->hydroxy_2 hydroxy_3 3-Hydroxynevirapine metabolism->hydroxy_3 hydroxy_8 8-Hydroxynevirapine metabolism->hydroxy_8

Caption: Metabolic pathway of Nevirapine.

References

Technical Support Center: Analysis of 12-Hydroxynevirapine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxynevirapine and optimizing its analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for analyzing this compound?

A1: The mass spectrometry parameters for this compound can vary depending on the instrument and the specific assay requirements. However, a common starting point using a high-resolution mass spectrometer like an Orbitrap is outlined in the table below. These parameters are for a positive ionization mode, which is typical for this compound.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: In positive ion mode electrospray ionization (ESI), this compound (C₁₅H₁₄N₄O₂) typically forms a protonated molecule [M+H]⁺ as the precursor ion. The exact mass of this ion is approximately 283.119 m/z.[1][2] Upon fragmentation, characteristic product ions are observed. The table below summarizes common MRM transitions.

Q3: How can I improve the sensitivity of my this compound assay?

A3: Improving sensitivity often involves a multi-step approach focusing on sample preparation, chromatography, and mass spectrometer settings. Consider the following:

  • Sample Preparation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to concentrate the analyte and remove matrix components that can cause ion suppression.[3]

  • Chromatography: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components. Ensure the mobile phase composition promotes efficient ionization.

  • Ion Source Optimization: Fine-tune ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature to maximize the generation of the [M+H]⁺ ion.

  • Collision Energy: Optimize the collision energy to achieve the most efficient fragmentation of the precursor ion into the desired product ion, thereby maximizing the signal in your selected MRM transition.

Troubleshooting Guides

Problem 1: I am not seeing any peak for this compound.

  • Possible Cause 1: Instrument Malfunction.

    • Solution: Check the basic functionality of your LC-MS/MS system. Ensure the autosampler is injecting the sample correctly and that there are no leaks in the system.[4] Verify that the detector is on and the instrument is properly tuned and calibrated.[5]

  • Possible Cause 2: Incorrect Mass Spectrometry Parameters.

    • Solution: Double-check that you are monitoring the correct precursor and product ion masses for this compound ([M+H]⁺ ≈ 283.119 m/z).[1][2] Verify that the polarity is set to positive ion mode.

  • Possible Cause 3: Analyte Degradation.

    • Solution: this compound, like other drug metabolites, can be susceptible to degradation. Ensure proper sample storage conditions (e.g., low temperature, protection from light). Prepare samples fresh if possible.[3]

Problem 2: The peak for this compound has poor shape (e.g., fronting, tailing, or splitting).

  • Possible Cause 1: Chromatographic Issues.

    • Solution: Peak tailing can result from secondary interactions with the column stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry. Peak fronting may indicate column overload, so try injecting a smaller sample volume or a more dilute sample. Peak splitting can be caused by a partially blocked frit or a void in the column packing; in this case, the column may need to be replaced.[5]

  • Possible Cause 2: Contamination.

    • Solution: Contaminants in the sample or on the column can interfere with the chromatography.[5] Ensure your sample preparation method is effective at removing interferences. Flush the column with a strong solvent to remove any buildup of contaminants.

Problem 3: The signal intensity for this compound is low or inconsistent.

  • Possible Cause 1: Ion Suppression.

    • Solution: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve the chromatographic separation to move the analyte peak away from interfering compounds. Enhance the sample cleanup procedure to remove more of the matrix.[3]

  • Possible Cause 2: Inefficient Ionization.

    • Solution: Re-optimize the ion source parameters. The optimal settings can sometimes drift over time. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve protonation of the analyte.

  • Possible Cause 3: Suboptimal Collision Energy.

    • Solution: The collision energy directly impacts the fragmentation efficiency. Perform a collision energy optimization experiment to find the voltage that yields the highest intensity for your chosen product ion.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of this compound.

Table 1: Example LC-MS Parameters for this compound

Parameter Setting Reference
Instrument Thermo Scientific Exploris 240 Orbitrap [1]
Ionization Mode Positive Electrospray Ionization (ESI) [1]
MS Level MS2 [1]
Fragmentation Mode Higher-Energy C-trap Dissociation (HCD) [1]
Collision Energy 15% and 30% (nominal) [1]

| LC Column | Waters XBridge C18, 3.5 µm, 2.1x50 mm |[1] |

Table 2: MRM Transitions for Nevirapine (B1678648) and its Hydroxylated Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Nevirapine 267.2 226.2 [6]
2-Hydroxynevirapine 283.0 161.2 [6]

| This compound | 283.119 | 265.1086 |[1] |

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Quantification of this compound in a Biological Matrix

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: ESI, Positive Mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition of m/z 283.1 -> 265.1 for this compound.

    • Source Parameters: Optimize spray voltage, gas flows, and temperature according to the specific instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sp1 Biological Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc1 Injection sp5->lc1 lc2 C18 Reverse-Phase Separation lc1->lc2 ms1 ESI Source (Positive Ion Mode) lc2->ms1 ms2 Quadrupole 1 (Precursor Ion Selection) ms1->ms2 ms3 Quadrupole 2 (Fragmentation) ms2->ms3 ms4 Quadrupole 3 (Product Ion Selection) ms3->ms4 ms5 Detector ms4->ms5 data_analysis Data Analysis ms5->data_analysis Data Acquisition troubleshooting_logic cluster_solutions start Low Signal Intensity? cause1 Ion Suppression? start->cause1 Yes cause2 Inefficient Ionization? start->cause2 No sol1 Improve Sample Cleanup (SPE/LLE) sol2 Optimize LC Gradient sol3 Re-optimize Ion Source Parameters sol4 Optimize Collision Energy cause1->sol1 Yes cause1->sol2 Yes cause2->sol3 Yes cause3 Suboptimal Fragmentation? cause2->cause3 No cause3->sol4 Yes

References

Technical Support Center: Optimizing 12-Hydroxynevirapine Recovery from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical sciences. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 12-hydroxynevirapine from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissue homogenates?

A1: The main challenges include the complex nature of tissue matrices, which contain proteins, lipids, and other endogenous substances that can interfere with extraction and analysis.[1][2] this compound, being a hydroxylated metabolite, is more polar than its parent drug, nevirapine (B1678648), which can affect its partitioning behavior in different extraction systems. Additionally, a significant portion of the metabolite may be present as glucuronide conjugates, necessitating a hydrolysis step for total quantification.[3]

Q2: Which tissue types are most challenging for this compound extraction?

A2: Tissues with high lipid content, such as the brain and adipose tissue, present significant challenges. The lipids can interfere with the extraction process, leading to lower recovery and matrix effects during LC-MS/MS analysis.[1] Tissues rich in metabolic enzymes, like the liver, may also require specific considerations to prevent in-vitro degradation of the analyte after homogenization.

Q3: Is an enzymatic hydrolysis step necessary?

A3: Yes, for the quantification of total this compound, an enzymatic hydrolysis step is highly recommended. In vivo, this compound is extensively conjugated to glucuronic acid.[3] To measure the total concentration of the metabolite (both conjugated and unconjugated forms), enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide moiety prior to extraction.

Q4: What is the importance of an internal standard (IS)?

A4: An internal standard is crucial for accurate and precise quantification. An ideal IS for this compound would be a stable isotope-labeled version (e.g., this compound-d3). The IS is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the analyte. By monitoring the ratio of the analyte to the IS, variability during sample preparation and analysis can be compensated for, leading to more reliable results.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound from tissue homogenates.

Low Recovery

Issue: The recovery of this compound is consistently below the expected range (<70%).

Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization - Ensure the tissue is thoroughly homogenized to release the analyte. Use of bead beaters or ultrasonic homogenizers is recommended. - Optimize the tissue-to-homogenization buffer ratio to ensure efficient disruption.
Inefficient Enzymatic Hydrolysis - Verify the activity of the β-glucuronidase enzyme. - Optimize the incubation time and temperature for the hydrolysis reaction. - Ensure the pH of the buffer is optimal for the enzyme (typically pH 5.0-5.2).
Suboptimal Extraction Technique - For LLE: Experiment with different organic solvents or a series of solvents with varying polarities. Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for better partitioning into the organic layer. - For SPE: Ensure the sorbent chemistry is appropriate for retaining and eluting a moderately polar compound. A mixed-mode or polymeric reversed-phase sorbent may be effective. Optimize the wash and elution solvent strengths. - For PPT: Ensure the ratio of precipitant (e.g., acetonitrile (B52724), methanol) to homogenate is sufficient for complete protein removal (typically 3:1 or 4:1).
Analyte Adsorption - Use low-adsorption tubes and pipette tips, especially when working with low concentrations. - Silanized glassware can also minimize adsorption.
High Variability in Recovery

Issue: The recovery of this compound is inconsistent across different samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Processing - Ensure all samples are processed under identical conditions (homogenization time, incubation temperature, extraction volumes, etc.). - Use of automated liquid handlers can improve consistency.
Matrix Effects - Different tissue samples, even from the same organ, can have varying compositions, leading to different matrix effects. - Use of a stable isotope-labeled internal standard is the most effective way to correct for variability due to matrix effects. - If a stable isotope-labeled IS is not available, a structural analog can be used, but its ability to mimic the analyte's behavior should be carefully validated. - Improve sample cleanup by incorporating a more rigorous SPE procedure or a two-step LLE.
Incomplete Phase Separation (LLE) - Ensure complete separation of the aqueous and organic phases before collecting the desired layer. - Centrifugation can aid in achieving a clean separation.

Data Presentation: Comparison of Extraction Methods

While direct comparative recovery data for this compound from tissue homogenates is limited in the literature, the following table provides representative recovery data for nevirapine and other antiretroviral drugs from plasma, which can serve as a general guide for expected performance.

Extraction Method Analyte Matrix Average Recovery (%) Relative Standard Deviation (RSD, %)
Solid-Phase Extraction (SPE) NevirapineHuman Plasma93<15
Liquid-Liquid Extraction (LLE) EfavirenzHuman Plasma85<10
Protein Precipitation (PPT) EmtricitabineHuman Plasma>90<5

Note: This data is illustrative and the actual recovery of this compound from tissue homogenates will need to be experimentally determined.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from tissue homogenates.

Protocol 1: Solid-Phase Extraction (SPE)
  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold phosphate (B84403) buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Homogenize using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Enzymatic Hydrolysis:

    • To 200 µL of the supernatant, add the internal standard.

    • Add 50 µL of acetate (B1210297) buffer (pH 5.0) and 10 µL of β-glucuronidase (from E. coli).

    • Incubate at 37°C for 2 hours.

  • SPE Procedure (using a polymeric reversed-phase cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Loading: Load the hydrolyzed sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Tissue Homogenization and Enzymatic Hydrolysis: Follow steps 1 and 2 from the SPE protocol.

  • LLE Procedure:

    • To the hydrolyzed sample, add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)
  • Tissue Homogenization and Enzymatic Hydrolysis: Follow steps 1 and 2 from the SPE protocol.

  • PPT Procedure:

    • Add 800 µL of ice-cold acetonitrile to the hydrolyzed sample (a 4:1 ratio of acetonitrile to supernatant).

    • Vortex for 2 minutes to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Supernatant Supernatant Homogenate->Supernatant Centrifugation Hydrolyzed Hydrolyzed Sample Supernatant->Hydrolyzed Enzymatic Hydrolysis SPE Solid-Phase Extraction Hydrolyzed->SPE LLE Liquid-Liquid Extraction Hydrolyzed->LLE PPT Protein Precipitation Hydrolyzed->PPT Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis PPT->Analysis

Caption: Experimental workflow for this compound recovery.

TroubleshootingFlow Start Low Recovery Issue CheckHomogenization Is Homogenization Complete? Start->CheckHomogenization CheckHydrolysis Is Hydrolysis Efficient? CheckHomogenization->CheckHydrolysis Yes OptimizeHomogenization Optimize Homogenization Protocol CheckHomogenization->OptimizeHomogenization No CheckExtraction Is Extraction Method Optimal? CheckHydrolysis->CheckExtraction Yes OptimizeHydrolysis Optimize Enzyme Activity/Conditions CheckHydrolysis->OptimizeHydrolysis No OptimizeExtraction Optimize SPE/LLE/PPT Parameters CheckExtraction->OptimizeExtraction No Resolved Issue Resolved CheckExtraction->Resolved Yes OptimizeHomogenization->CheckHomogenization OptimizeHydrolysis->CheckHydrolysis OptimizeExtraction->CheckExtraction

References

Technical Support Center: Bioanalysis of 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 12-Hydroxynevirapine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows poor peak shape, what are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of quantification. The common causes and troubleshooting steps are outlined below:

  • Column Overload:

    • Cause: Injecting too high a concentration of the analyte.

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Column Degradation or Contamination:

    • Cause: Accumulation of matrix components on the analytical column.[1]

    • Solution:

      • Implement a more effective sample preparation method to remove interfering substances.[2]

      • Use a guard column to protect the analytical column.[2]

      • Flush the column with a strong solvent or replace it if necessary.

  • Inappropriate Mobile Phase:

    • Cause: The pH or composition of the mobile phase is not optimal for this compound.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent and buffer concentration.

  • Secondary Interactions:

    • Cause: The analyte may be interacting with active sites on the stationary phase.

    • Solution: Use a column with end-capping or add a competing agent to the mobile phase.

Issue 2: Low Analyte Recovery

Question: I am experiencing low recovery for this compound. How can I improve it?

Answer: Low recovery is often due to inefficient extraction or analyte degradation. Consider the following:

  • Suboptimal Extraction Procedure:

    • Cause: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) is not efficient for this compound.

    • Solution:

      • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize partitioning.[3]

      • For SPE: Select a sorbent that provides the best retention and elution characteristics for the analyte. Optimize the wash and elution solvents.[4][5]

  • Analyte Adsorption:

    • Cause: this compound may adsorb to plasticware or glassware.

    • Solution: Use low-adsorption labware or silanized glassware.

  • Analyte Instability:

    • Cause: The analyte may be degrading during sample collection, storage, or processing. Hemolysis can sometimes lead to analyte instability.[3][6]

    • Solution: Ensure proper sample handling and storage conditions (e.g., temperature, light protection). If hemolysis is suspected, evaluate its impact on analyte stability.[3][7]

Issue 3: High Signal Variability (Ion Suppression or Enhancement)

Question: I am observing significant ion suppression/enhancement in my this compound analysis. What are the causes and how can I mitigate this?

Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis and can severely impact data quality.[8][9][10]

  • Co-elution with Endogenous Components:

    • Cause: Phospholipids, salts, and other matrix components co-eluting with this compound can interfere with its ionization.[11]

    • Solution:

      • Improve Chromatographic Separation: Modify the gradient, flow rate, or change the analytical column to separate the analyte from interfering peaks.[12]

      • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove a larger portion of the matrix components.[11] Techniques specifically designed for phospholipid removal can be particularly effective.[13]

  • Choice of Ionization Technique:

    • Cause: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[14]

    • Solution: If your instrument allows, consider switching to APCI to see if it reduces the matrix effect.[14]

  • Use of an Appropriate Internal Standard:

    • Cause: A non-ideal internal standard (IS) may not track the behavior of the analyte during sample preparation and ionization.

    • Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[15] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, nevirapine (B1678648) (e.g., Nevirapine-d4 or Nevirapine-d5), can often be a suitable alternative.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of this compound by the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, serum, urine).[13] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy, precision, and sensitivity of the assay.[8][9]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method.[15] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses gives the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is simple and fast, it is the least effective at removing matrix components.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer significantly cleaner extracts.[3][4] SPE, in particular, can be highly selective and effective at removing interfering substances like phospholipids.[4][11]

Q4: Can hemolysis affect the bioanalysis of this compound?

A4: Yes, hemolysis, the rupture of red blood cells, can impact bioanalysis.[6] It can introduce additional matrix components into the plasma, potentially causing or exacerbating matrix effects.[3] Hemolysis can also affect analyte stability and extraction recovery.[3][6] Therefore, it is crucial to assess the impact of hemolysis during method validation.[12]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the bioanalysis of this compound.

Protocol 1: Protein Precipitation (PPT)

This method is rapid but may result in significant matrix effects.

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Spike with an appropriate internal standard (e.g., this compound-d4 or Nevirapine-d5).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • Sample Aliquoting and Buffering: To 200 µL of plasma, add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) buffer, pH 9.0) to adjust the pH.

  • Addition of Internal Standard: Spike with the internal standard.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Mixing: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is very effective at minimizing matrix effects.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment and Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Sample Cleanup Efficiency LowModerateHigh
Matrix Effect Potential HighModerateLow
Recovery Variable, can be affected by co-precipitationGenerally good, dependent on solvent and pHHigh and reproducible with method optimization
Throughput HighModerateCan be high with 96-well plates
Cost per Sample LowModerateHigh
Method Development Time ShortModerateLong

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Moderate Cleanup spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe High Cleanup analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Overview of sample preparation workflows for this compound bioanalysis.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Solutions start Ion Suppression or Enhancement Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_chromatography Optimize Chromatographic Separation check_is->check_chromatography Yes use_sil Implement SIL-IS check_is->use_sil No change_gradient Modify Gradient/ Change Column check_chromatography->change_gradient check_cleanup Improve Sample Cleanup switch_extraction Switch to SPE or LLE check_cleanup->switch_extraction phospholipid_removal Use Phospholipid Removal Plates check_cleanup->phospholipid_removal use_sil->check_chromatography change_gradient->check_cleanup end Matrix Effect Minimized switch_extraction->end phospholipid_removal->end

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

Optimization of nevirapine incubation time for maximal 12-Hydroxynevirapine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the biotransformation of nevirapine (B1678648), with a specific focus on optimizing the incubation time for the maximal yield of its major metabolite, 12-hydroxynevirapine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the formation of this compound?

Nevirapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of this compound, a major metabolite, is predominantly mediated by CYP3A4, with minor contributions from CYP2D6 and CYP2C9. This metabolite can be further oxidized to 4-carboxynevirapine.[1]

Q2: What experimental systems are suitable for studying nevirapine metabolism in vitro?

Commonly used in vitro systems include human liver microsomes (HLMs), primary human hepatocytes (in both 2D and 3D cultures), and recombinant cDNA-expressed CYP enzymes.[2] HLMs are a cost-effective option for studying Phase I metabolism, while hepatocytes provide a more complete system with both Phase I and Phase II enzymes.

Q3: How does nevirapine affect its own metabolism over time?

Nevirapine is known to be an auto-inducer of the enzymes responsible for its metabolism, particularly CYP3A4 and CYP2B6.[2][3][4] This means that chronic exposure to nevirapine can lead to an increased rate of its own clearance. This auto-induction process is typically complete within 2 to 4 weeks of continuous administration.[3] In vitro, this can be a crucial factor to consider in experimental design, especially in longer-term hepatocyte cultures.

Q4: What are the typical concentrations of nevirapine and this compound observed in vivo?

The plasma concentrations of nevirapine and its metabolites can vary depending on the dosing regimen and individual patient factors. However, studies have shown that this compound is a predominant metabolite. The concentrations of all metabolites are generally much lower than the parent drug, nevirapine.[5]

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Possible Cause 1: Suboptimal Incubation Time. The reaction may not have proceeded long enough for significant metabolite formation, or alternatively, the incubation may have been too long, leading to further metabolism of this compound.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions. Test a range of time points (e.g., 0, 5, 15, 30, 45, 60, and 90 minutes) to identify the point of maximal this compound accumulation.

  • Possible Cause 2: Inactive Enzyme System. The CYP enzymes in your liver microsomes or hepatocytes may have low activity.

    • Solution: Verify the activity of your enzyme source using a known substrate for CYP3A4 (e.g., midazolam). Ensure proper storage and handling of all biological materials to maintain their activity.

  • Possible Cause 3: Inappropriate Cofactor Concentration. The concentration of NADPH, the essential cofactor for CYP enzymes, may be limiting.

    • Solution: Ensure that NADPH is present at a saturating concentration, typically around 1-2.5 mM. Prepare the NADPH solution fresh before each experiment.

Issue 2: High variability in this compound yield between experiments.

  • Possible Cause 1: Inconsistent Incubation Times. Minor variations in the start and stop times of the reaction can lead to significant differences in metabolite yield, especially during the linear phase of the reaction.

    • Solution: Use a consistent and precise method for starting and stopping the incubations. For example, pre-warm all components to 37°C before initiating the reaction by adding NADPH, and stop the reaction by adding a cold organic solvent like acetonitrile (B52724) or methanol.

  • Possible Cause 2: Inter-individual Differences in Liver Microsomes. If using microsomes from different donors, genetic polymorphisms in CYP enzymes can lead to variations in metabolic activity.

    • Solution: Whenever possible, use pooled human liver microsomes from a large number of donors to average out individual variability. If using single-donor microsomes, be aware of potential genetic differences and consider genotyping for relevant CYP alleles.

Issue 3: Discrepancy between expected and observed metabolite profiles.

  • Possible Cause: Auto-induction or Inhibition of CYP Enzymes. In longer-term experiments with hepatocytes, nevirapine can induce the expression of CYP3A4 and CYP2B6, altering the metabolite profile over time.[2][4] Nevirapine can also act as a time- and concentration-dependent inactivator of CYP3A4.[6]

    • Solution: Be aware of the dual role of nevirapine as an inducer and inhibitor. For kinetic studies, shorter incubation times are generally preferred to minimize the impact of these effects. In longer-term studies, it is important to characterize the changes in CYP expression and activity over the course of the experiment.

Data Presentation

Table 1: In Vivo Plasma Concentrations of Nevirapine and its Metabolites

AnalyteGeometric Mean Concentration (ng/mL)
Nevirapine5,750
2-hydroxynevirapine186
3-hydroxynevirapine646
8-hydroxynevirapine29
This compound483
4-carboxynevirapine18

Data adapted from a study in HIV-1-infected patients with hepatic fibrosis receiving a stable nevirapine regimen.

Table 2: Pharmacokinetic Parameters of Nevirapine Metabolites After a Single Dose and at Steady State

MetaboliteMetabolic Index (Single Dose)Metabolic Index (Steady State)
2-hydroxynevirapineHigherLower
3-hydroxynevirapineLowerHigher
This compoundNo significant changeNo significant change
4-carboxynevirapineNo significant changeNo significant change

The metabolic index is defined as the ratio of the metabolite area under the curve (AUC) to the nevirapine AUC.[5] A higher index indicates a greater relative amount of that metabolite.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for this compound Formation in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a mixture containing human liver microsomes (final protein concentration of 0.5-2 mg/mL) and nevirapine (at the desired concentration) in a phosphate (B84403) buffer (e.g., 66 mM Tris buffer, pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 2.5 mM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60, and 90 minutes), take an aliquot of the reaction mixture.

  • Termination of Reaction:

    • Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples for the presence of this compound using a validated analytical method such as LC-MS/MS.

  • Data Interpretation:

    • Plot the concentration of this compound against time to determine the time point at which the maximum yield is achieved before it begins to plateau or decline due to further metabolism. This will be the optimal incubation time for your experimental conditions. Preliminary studies have shown that in vitro metabolism rates can be constant for at least 45 minutes.

Visualizations

Nevirapine_Metabolism_Pathway NVP Nevirapine M12OH This compound NVP->M12OH CYP3A4, CYP2D6 M2OH 2-Hydroxynevirapine NVP->M2OH CYP3A4 M3OH 3-Hydroxynevirapine NVP->M3OH CYP2B6 M8OH 8-Hydroxynevirapine NVP->M8OH CYP3A4, CYP2B6 M4COOH 4-Carboxynevirapine M12OH->M4COOH ALDH PhaseII Phase II Metabolites (Glucuronides) M12OH->PhaseII Reactive Reactive Metabolites (e.g., Quinone Methide) M12OH->Reactive M2OH->PhaseII M3OH->PhaseII M8OH->PhaseII

Caption: Nevirapine metabolic pathway showing the formation of major metabolites.

Optimization_Workflow Start Start: Define Experimental System (e.g., HLM, Hepatocytes) Setup Set up Incubation with Nevirapine and Cofactors Start->Setup TimeCourse Perform Time-Course Experiment (e.g., 0-90 min) Setup->TimeCourse Analysis Quantify this compound (e.g., LC-MS/MS) TimeCourse->Analysis Plot Plot Yield vs. Time Analysis->Plot Decision Is the Reaction in the Linear Range? Plot->Decision Optimal Select Optimal Incubation Time Decision->Optimal Yes Adjust Adjust Time Points and Repeat Decision->Adjust No Adjust->TimeCourse

Caption: Workflow for optimizing nevirapine incubation time.

References

Technical Support Center: Refinement of Solid-Phase Extraction for 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining solid-phase extraction (SPE) methods for 12-Hydroxynevirapine.

Troubleshooting Guide

Low recovery, poor reproducibility, and the presence of interfering substances are common challenges encountered during the solid-phase extraction of this compound. The following table outlines potential issues, their likely causes, and recommended solutions to optimize your extraction protocol.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inappropriate Sorbent Selection: The chosen SPE sorbent (e.g., C18) may not have optimal retention for the more polar this compound compared to the parent drug, nevirapine.Test alternative sorbents such as polymeric reversed-phase (e.g., Oasis HLB) or mixed-mode cation exchange cartridges, which may offer better retention for hydroxylated metabolites.
Incorrect Sample pH: The pH of the sample may prevent the analyte from being retained on the sorbent effectively.Adjust the sample pH to ensure this compound is in a neutral state for reversed-phase SPE, typically by acidifying the sample to a pH at least 2 units below the pKa of any basic functional groups.
Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences.Decrease the organic solvent percentage in the wash solution. Perform a stepwise wash with increasing solvent strength to determine the optimal composition that removes interferences without eluting the analyte.
Incomplete Elution: The elution solvent may not be strong enough to fully recover the analyte from the sorbent.Increase the strength or volume of the elution solvent. Consider using a stronger solvent like methanol (B129727) or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve elution efficiency.
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.Reduce the sample volume or use a cartridge with a larger sorbent bed mass.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample preparation, such as pH adjustment or particulate removal, can lead to inconsistent results.Standardize the sample pre-treatment protocol, ensuring consistent pH, dilution, and filtration or centrifugation steps.
Variable Flow Rate: Inconsistent flow rates during sample loading, washing, or elution can affect analyte retention and recovery.Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent and appropriate flow rate (typically 1-2 mL/min).
Cartridge Drying: Allowing the sorbent bed to dry out between conditioning, equilibration, and sample loading can lead to channeling and poor recovery.Ensure the sorbent bed remains wetted throughout the initial steps of the SPE process until the final drying step before elution.
Presence of Interferences in Eluate Insufficient Washing: The wash step may not be effectively removing all matrix components.Optimize the wash solvent by testing different solvent strengths and compositions. A multi-step wash with solvents of varying polarities may be necessary.
Co-elution of Matrix Components: Some matrix components may have similar retention characteristics to this compound on the chosen sorbent.Select a more specific sorbent, such as a mixed-mode or ion-exchange phase, to improve the selectivity of the extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for this compound extraction?

A1: While C18 is a common choice for nevirapine, the hydroxyl group on this compound increases its polarity. Therefore, a standard C18 sorbent may not provide optimal retention. It is recommended to screen several sorbent types, including polymeric reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) and mixed-mode cation exchange (MCX) cartridges. Polymeric sorbents often provide better retention for a wider range of polarities and are less prone to drying out.

Q2: How can I optimize the pH of my sample for better recovery of this compound?

A2: To maximize retention on a reversed-phase sorbent, the analyte should be in its most neutral form. The pKa of this compound will influence the optimal pH. It is advisable to adjust the sample pH to be at least 2 pH units away from the pKa of any ionizable groups. For example, if this compound has a basic functional group, acidifying the sample with a buffer or a small amount of acid (e.g., formic acid) can improve retention.

Q3: My recovery of this compound is inconsistent. What are the most likely causes?

A3: Inconsistent recovery is often due to variations in the SPE procedure. Key factors to investigate are:

  • Flow Rate: Ensure a consistent and slow flow rate during sample loading (e.g., 1 mL/min) to allow for adequate interaction between the analyte and the sorbent.

  • Sorbent Drying: Do not let the sorbent bed dry out after conditioning and before sample loading, as this can lead to channeling and reduced retention.

  • Sample Preparation: Ensure your sample pre-treatment is uniform across all samples, including pH adjustment and removal of particulates.

Q4: I am seeing a significant matrix effect in my LC-MS/MS analysis after SPE. How can I reduce it?

A4: Matrix effects, such as ion suppression or enhancement, can be a major issue in bioanalysis. To mitigate these effects:

  • Optimize the Wash Step: Use a wash solvent that is strong enough to remove interfering matrix components (like phospholipids) without eluting your analyte. A wash with a higher percentage of organic solvent than the sample loading solution is often effective.

  • Change Sorbent Type: Consider using a more selective sorbent, such as a mixed-mode or ion-exchange phase, which can provide better cleanup by utilizing multiple retention mechanisms.

  • Dilute the Eluate: If the concentration of your analyte is sufficient, diluting the final eluate before injection into the LC-MS/MS system can reduce the concentration of co-eluting matrix components and thus minimize their impact.

Experimental Protocols

The following is a representative solid-phase extraction protocol for this compound from human plasma. This protocol should be used as a starting point for method development and optimization.

Materials:

  • SPE Cartridges: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB), 1 mL, 30 mg

  • Human Plasma containing this compound

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable acid/buffer for pH adjustment)

  • SPE Vacuum Manifold or Automated SPE System

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 50 µL of internal standard solution and vortex briefly.

    • Add 500 µL of 2% formic acid in water to the plasma sample, vortex to mix.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound and internal standard from the cartridge with 1 mL of methanol. A second elution with another 1 mL of methanol can be performed to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table provides an example of how to present quantitative data when optimizing the elution solvent for this compound recovery from a C18 SPE cartridge.

Elution Solvent CompositionMean Recovery (%)Standard Deviation (%)
100% Methanol85.24.5
100% Acetonitrile88.93.8
95:5 Methanol:Acetonitrile92.13.2
98:2 Methanol:Formic Acid95.62.9

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify & Centrifuge add_is->acidify load Load Sample acidify->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for this compound.

Overcoming poor resolution between nevirapine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of nevirapine (B1678648) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the poor resolution between nevirapine and its hydroxylated metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of nevirapine and why are they difficult to separate?

A: The primary routes of nevirapine biotransformation are through cytochrome P450 (CYP) oxidation followed by glucuronide conjugation.[1][2] The main Phase I metabolites are hydroxylated forms of nevirapine, including 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[3][4] These metabolites, particularly the 2- and 3-hydroxy isomers, have very similar physicochemical properties and polarity, which makes their chromatographic separation challenging, often resulting in poor resolution or co-elution.[5][6]

Q2: What is the metabolic pathway for nevirapine?

A: Nevirapine is primarily metabolized in the liver by CYP3A4 and CYP2B6 enzymes to form hydroxylated metabolites.[3] Specifically, CYP3A4 is involved in the formation of 2-hydroxynevirapine, while CYP2B6 is involved in forming 3-hydroxynevirapine.[4] The this compound metabolite can be further oxidized to 4-carboxynevirapine.[3][4] These hydroxylated metabolites are then conjugated with glucuronic acid for urinary excretion.[2][3]

Nevirapine_Metabolism NVP Nevirapine OH_2 2-Hydroxynevirapine NVP->OH_2 CYP3A4 OH_3 3-Hydroxynevirapine NVP->OH_3 CYP2B6 OH_12 This compound NVP->OH_12 CYP3A4 Glucuronides Glucuronide Conjugates OH_2->Glucuronides OH_3->Glucuronides COOH_4 4-Carboxynevirapine OH_12->COOH_4 ALDH OH_12->Glucuronides

Caption: Simplified metabolic pathway of Nevirapine.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic analysis of nevirapine and its metabolites.

Q3: My nevirapine and 3-hydroxynevirapine peaks are co-eluting. What should I do?

A: Co-elution of nevirapine and its hydroxylated metabolites is a common problem. Here is a systematic approach to improve resolution:

  • Optimize Mobile Phase Composition: Adjusting the mobile phase is often the most effective way to improve selectivity.[7]

    • Decrease Organic Solvent Strength: In reversed-phase HPLC, reducing the percentage of acetonitrile (B52724) or methanol (B129727) can increase retention times and improve separation between closely eluting peaks.[7]

    • Modify pH: The pH of the mobile phase buffer can alter the ionization state of the analytes, affecting their retention and selectivity. Experiment with a pH range around the pKa values of the compounds.

    • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity (α) and resolve overlapping peaks.[7]

  • Adjust the Gradient Program: If using a gradient, make the slope shallower around the elution time of the critical pair. This provides more time for the compounds to separate.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like nevirapine and its metabolites through π-π interactions.[7]

    • Embedded Polar Group (EPG) Columns: Columns with an embedded polar group can also provide different selectivity for these types of compounds.

  • Reduce Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times.

Troubleshooting_Workflow Start Poor Resolution (e.g., Co-elution) Opt_Mobile Optimize Mobile Phase Start->Opt_Mobile Check_Solvent Change Organic Solvent Ratio? Opt_Mobile->Check_Solvent Check_pH Adjust pH? Check_Gradient Adjust Gradient Slope? Check_pH->Check_Gradient No Resolved Resolution Achieved Check_pH->Resolved Yes Check_Solvent->Check_pH No Check_Solvent->Resolved Yes Opt_Column Change Column Check_Gradient->Opt_Column No Check_Gradient->Resolved Yes Check_Stationary Try Different Stationary Phase? Opt_Column->Check_Stationary Check_Temp Adjust Temperature? Check_Stationary->Check_Temp No Check_Stationary->Resolved Yes Check_Temp->Resolved Yes

Caption: Troubleshooting workflow for poor peak resolution.
Q4: I'm observing broad peaks for all analytes. What are the common causes?

A: Peak broadening can stem from various issues within the HPLC system or the method itself.[8]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded.[9][10]

    • Solution: Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can extend the life of your analytical column.

  • Column Overloading: Injecting too much sample mass or volume can lead to broad, asymmetric peaks.[8][9]

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.

    • Solution: Ensure all tubing is of the appropriate internal diameter and cut to the minimum necessary length. Use low-volume fittings.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols & Data

Successful separation of nevirapine and its metabolites often requires careful method development. Below are examples of chromatographic conditions that have been used to achieve resolution.

Method 1: HPLC-UV for Nevirapine and Phase I Metabolites

This method describes a validated reversed-phase HPLC-UV method for the simultaneous quantification of nevirapine and its main Phase I metabolites in human plasma.[11]

Experimental Protocol:

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 column (e.g., Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[12]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate (B84403) buffer at pH 4) and an organic modifier (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 65 µL.[12]

  • Detection: UV detector set to scan from 210-400 nm, with data extracted at 260 nm.[12]

Method 2: LC-MS/MS for Nevirapine, 2-OH-NVP, and 3-OH-NVP

This LC-MS/MS method was developed for the simultaneous detection of nevirapine and its two main metabolites in hair samples, demonstrating good resolution between the structurally similar metabolites.[6][14]

Experimental Protocol:

  • Chromatographic System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be a good choice for these low-polarity compounds as it may be less susceptible to matrix effects than Electrospray Ionization (ESI).[14]

  • Column: A suitable C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and a buffer (e.g., ammonium (B1175870) formate).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Data Summary: Chromatographic Conditions

The table below summarizes typical parameters for the separation of nevirapine and its metabolites.

ParameterMethod 1 (HPLC-UV)[12]Method 2 (LC-MS/MS)[6][14]Method 3 (RP-HPLC)[13]
Technique HPLC-UVLC-MS/MSRP-HPLC
Column Atlantis dC18, 5 µm, 3.9x150 mmC18 ColumnKromasil C18, 3.5 µm, 4.6x150 mm
Mobile Phase Acetonitrile & Phosphate Buffer (pH 4)Acetonitrile & Ammonium FormateAcetonitrile & Sodium Perchlorate Buffer (pH 4.8)
Elution GradientGradientIsocratic (20:80 ACN:Buffer)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 260 nmMS/MS (MRM)UV at 220 nm
Analytes NevirapineNVP, 2-OH-NVP, 3-OH-NVPNVP and Impurities
Method Development Workflow

Developing a robust method for these compounds requires a logical progression of steps.

Method_Dev_Workflow Start Define Analytical Goal (e.g., Separate NVP, 2-OH, 3-OH) Select_Col Select Initial Column (e.g., C18) Start->Select_Col Scout_Grad Scout Gradient Select_Col->Scout_Grad Eval_Res Evaluate Resolution Scout_Grad->Eval_Res Opt_Mobile Optimize Mobile Phase (Solvent, pH) Eval_Res->Opt_Mobile Needs Improvement Validate Validate Method (ICH Guidelines) Eval_Res->Validate Adequate Opt_Grad Optimize Gradient (Slope, Time) Opt_Mobile->Opt_Grad Check_Res Resolution Adequate? Opt_Grad->Check_Res Change_Col Change Column (e.g., Phenyl-Hexyl) Check_Res->Change_Col No Check_Res->Validate Yes Change_Col->Scout_Grad

Caption: A typical workflow for developing a separation method.

References

Enhancing 12-Hydroxynevirapine Detection in Urine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of drug metabolites is paramount for comprehensive pharmacokinetic and toxicological studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of 12-Hydroxynevirapine, a primary metabolite of the antiretroviral drug Nevirapine (B1678648), in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of this compound in urine.[1][2][3] This method offers excellent selectivity, allowing for the differentiation of this compound from other Nevirapine metabolites, which can be regioisomeric and have identical molecular weights.[4]

Q2: Why is enzymatic hydrolysis necessary for this compound analysis in urine?

A2: In the body, this compound is often conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite, which is then excreted in the urine.[1] To accurately quantify the total amount of this compound, a hydrolysis step using a β-glucuronidase enzyme is essential to cleave this glucuronide bond and release the free this compound for detection.[4][5]

Q3: What are the expected concentrations of this compound in urine?

A3: this compound is a predominant metabolite of Nevirapine.[1] Following administration, a significant portion of the Nevirapine dose is excreted in the urine as its hydroxylated metabolites.[4] In a radiolabel study, 29.7% of the dose was excreted as 12-hydroxy metabolites.[4] The concentration can vary widely among individuals based on metabolism and dosage. For quantitative analysis, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) for this compound as low as 1.0 ng/mL in serum, providing a reference for expected sensitivity in urine.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound detection in urine.

Low or No Analyte Signal
Potential Cause Troubleshooting Step
Incomplete Hydrolysis Ensure optimal conditions for enzymatic hydrolysis. The efficiency of β-glucuronidase is dependent on pH, temperature, incubation time, and the specific enzyme used.[5] Consider using a recombinant β-glucuronidase for potentially faster and more efficient hydrolysis.[5]
Poor Extraction Recovery Optimize the sample preparation method. For Solid-Phase Extraction (SPE), evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. For Liquid-Liquid Extraction (LLE), test various organic solvents and pH conditions to maximize the partitioning of this compound into the organic phase.
Matrix Effects The urine matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6] To mitigate this, ensure efficient sample cleanup. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variability in extraction.
Suboptimal Mass Spectrometry Parameters Optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy for this compound. This is crucial for achieving the best sensitivity and specificity.[7]
Analyte Degradation This compound may be susceptible to degradation under certain storage conditions. Urine samples should be stored at -20°C or lower to ensure long-term stability.[8][9] Avoid repeated freeze-thaw cycles.
High Background or Interferences
Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Improve the sample preparation method to remove interfering substances from the urine matrix. Consider a more rigorous SPE protocol with multiple wash steps or a multi-step LLE.
Co-eluting Isobaric Interferences Nevirapine has several hydroxylated metabolites with the same molecular weight.[4] Ensure your chromatographic method provides adequate separation of this compound from its isomers (e.g., 2-Hydroxynevirapine, 3-Hydroxynevirapine).
Contamination Ensure all glassware, solvents, and reagents are of high purity and free from contamination that could interfere with the analysis.

Experimental Protocols

Enzymatic Hydrolysis of this compound Glucuronide

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • To 100 µL of urine sample, add an appropriate volume of internal standard solution.

  • Add 50 µL of β-glucuronidase solution (e.g., from Helix pomatia or a recombinant source) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0). The amount of enzyme should be optimized based on the manufacturer's instructions and the expected concentration of the glucuronide.

  • Incubate the mixture at an optimized temperature (typically 37-55°C) for a sufficient duration (e.g., 2-4 hours, or shorter for some recombinant enzymes) to ensure complete hydrolysis.[5][10]

  • Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or by proceeding directly to the extraction step.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

AnalyteMatrixMethodLLOQReference
This compoundBaboon SerumLC-MS/MS1.0 ng/mL[3]
Nevirapine MetabolitesHuman PlasmaLC-MS/MS0.010 mg/L[4]

Visualizing the Workflow

Experimental Workflow for this compound Detection

experimental_workflow urine_sample Urine Sample Collection add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for enhancing this compound detection.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal start Low or No Signal check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_extraction Is Extraction Recovery Adequate? check_hydrolysis->check_extraction Yes solution Optimize Protocol or Use Internal Standard check_hydrolysis->solution No check_ms Are MS Parameters Optimized? check_extraction->check_ms Yes check_extraction->solution No check_matrix Are Matrix Effects Suspected? check_ms->check_matrix Yes check_ms->solution No check_matrix->solution Yes

References

Adjusting mobile phase for better separation of nevirapine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of nevirapine (B1678648) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of nevirapine that I should be trying to separate?

A1: The primary metabolic pathways for nevirapine involve oxidation by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[1][2] This results in several key phase I metabolites that you will likely need to separate:

  • 2-hydroxynevirapine

  • 3-hydroxynevirapine

  • 8-hydroxynevirapine

  • 12-hydroxynevirapine

  • 4-carboxynevirapine (formed from the further oxidation of this compound)[1][3]

These hydroxylated metabolites are often further conjugated with glucuronic acid for excretion.[1][3]

Q2: What are common starting mobile phase compositions for separating nevirapine and its metabolites?

A2: A common starting point for reversed-phase HPLC methods is a combination of an organic solvent and an aqueous buffer. Based on various validated methods, typical mobile phases include:

The exact ratios and pH will need to be optimized for your specific column and system.

Q3: Why is the pH of the mobile phase important for the separation of nevirapine and its metabolites?

A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds.[10] For nevirapine and its hydroxylated metabolites, adjusting the pH can alter their charge state, which in turn affects their interaction with the stationary phase. An optimized pH can lead to improved resolution between the parent drug and its closely related metabolites. For example, using a phosphate buffer at pH 3.5 has been shown to produce well-defined and symmetrical peaks for nevirapine.[5]

Troubleshooting Guide

Problem 1: Poor resolution between nevirapine and its hydroxylated metabolites.

Cause: The polarity difference between nevirapine and its hydroxylated metabolites may not be sufficient for complete separation under the current mobile phase conditions. The metabolites, being more polar, will elute earlier.

Solution:

  • Adjust the organic solvent to aqueous buffer ratio. A decrease in the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Change the organic solvent. If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Modify the pH of the mobile phase. Experiment with the pH to alter the ionization of the analytes, which can change their retention characteristics and improve separation.[10]

  • Consider a gradient elution. If an isocratic method is not providing adequate separation, a gradient elution, where the mobile phase composition changes over time, can be effective for resolving complex mixtures of compounds with different polarities.[10]

Problem 2: Asymmetric or tailing peaks for one or more analytes.

Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.

Solution:

  • Optimize the mobile phase pH. Ensure the pH is appropriate for the analytes and the column. For basic compounds like nevirapine, a mobile phase with a slightly acidic pH can help to produce sharper peaks. For instance, a phosphate buffer at pH 2.5 has been used to obtain well-defined peaks.[5]

  • Add a competing base. If secondary interactions with silanol (B1196071) groups on the stationary phase are suspected, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.

  • Check for column degradation. A loss of stationary phase or contamination can lead to poor peak shape. If the problem persists, consider flushing the column or replacing it.

Problem 3: Co-elution of metabolites with endogenous components from the sample matrix (e.g., plasma).

Cause: The sample matrix can contain numerous compounds that may interfere with the analytes of interest.

Solution:

  • Improve sample preparation. Enhance your sample clean-up procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[11]

  • Adjust mobile phase selectivity. As with improving resolution between metabolites, altering the organic solvent, its ratio to the aqueous phase, or the pH can change the elution profile of both the analytes and the interfering peaks, potentially resolving the co-elution.

  • Change the detection wavelength (for UV detection). If the interfering peak has a different UV absorption spectrum from your analyte, changing the detection wavelength may minimize the interference.

Data Presentation

Table 1: Example HPLC Mobile Phase Compositions for Nevirapine and Metabolite Analysis

Organic Solvent(s)Aqueous ComponentpHColumn TypeReference
AcetonitrileSodium Perchlorate Buffer4.8C18[4][6]
Methanol, AcetonitrileWater with Orthophosphoric Acid3.0C18[7][8]
Acetonitrile10 mM Phosphate Buffer3.5C18[5]
Methanol0.1 M Ammonium Acetate Buffer4.2C18[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Nevirapine and its Phase I Metabolites

This protocol is a generalized example based on common practices in published literature.[4][5][12]

  • Chromatographic System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 10 mM phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic phases in a ratio of 30:70 (v/v).[5]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 260 nm.[13]

  • Sample Preparation (from plasma):

    • To 200 µL of plasma, add an internal standard.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

Visualizations

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-hydroxynevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-hydroxynevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-hydroxynevirapine Nevirapine->Metabolite_8OH CYP3A4 Metabolite_12OH This compound Nevirapine->Metabolite_12OH CYP enzymes Conjugates Glucuronide Conjugates Metabolite_2OH->Conjugates Metabolite_3OH->Conjugates Metabolite_8OH->Conjugates Metabolite_4COOH 4-carboxynevirapine Metabolite_12OH->Metabolite_4COOH ALDH Metabolite_12OH->Conjugates

Caption: Nevirapine Metabolic Pathway

Mobile_Phase_Optimization_Workflow Start Start: Poor Separation Adjust_Ratio Adjust Organic/Aqueous Ratio Start->Adjust_Ratio Check_Resolution1 Resolution Improved? Adjust_Ratio->Check_Resolution1 Change_Organic Change Organic Solvent (e.g., MeOH to ACN) Check_Resolution1->Change_Organic No End End: Optimized Separation Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Change_Organic->Check_Resolution2 Adjust_pH Adjust Mobile Phase pH Check_Resolution2->Adjust_pH No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Adjust_pH->Check_Resolution3 Consider_Gradient Implement Gradient Elution Check_Resolution3->Consider_Gradient No Check_Resolution3->End Yes Consider_Gradient->End

Caption: Mobile Phase Optimization Workflow

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of 12-Hydroxynevirapine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of validated analytical methods for 12-hydroxynevirapine, a primary metabolite of the antiretroviral drug nevirapine (B1678648). The following sections present a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies, including their performance characteristics and experimental protocols.

Data Summary of Analytical Methods

The performance of an analytical method is determined by several key validation parameters. The following table summarizes the quantitative data for different analytical methods used in the quantification of this compound, providing a clear comparison of their capabilities.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
HPLC-UV Nevirapine and its main phase I metabolitesHuman Plasma10 - 250010Acceptable< 994
LC-MS/MS Nevirapine and its five metabolitesBaboon Serum1 - 500 (for 12-OHNVP)193 - 114< 14Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

HPLC-UV Method

This method allows for the quantification of nevirapine and its main phase I metabolites, including this compound, in human plasma.[1][2]

Sample Preparation: A liquid-liquid extraction protocol is employed to isolate the analytes from human plasma.[2]

Chromatographic Conditions:

  • Instrumentation: Reversed-phase High-Performance Liquid Chromatography system with UV detection.[1]

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Detection Wavelength: 254 nm.[2]

LC-MS/MS Method

This highly sensitive and specific method was developed for the simultaneous quantification of nevirapine and its five metabolites in baboon serum.[3]

Sample Preparation: Details of the sample preparation were not specified in the abstract.

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).[3]

  • Lower Limit of Quantification (LLOQ): The LLOQ for this compound was determined to be 1.0 ng/mL.[3]

  • Quality Control Concentrations: The precision and accuracy were evaluated at quality control concentrations of 1, 5, 50, and 500 ng/mL.[3]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated from different laboratories or using different techniques. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Analytical Methods (Method A and Method B) set_acceptance Set Acceptance Criteria (e.g., ±20% difference) define_methods->set_acceptance analyze_samples_A Analyze Aliquots of the Same Samples with Method A set_acceptance->analyze_samples_A analyze_samples_B Analyze Aliquots of the Same Samples with Method B set_acceptance->analyze_samples_B compare_results Compare Results from Method A and Method B analyze_samples_A->compare_results analyze_samples_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance methods_concordant Methods are Concordant evaluate_acceptance->methods_concordant Pass investigate_discrepancy Investigate Discrepancy evaluate_acceptance->investigate_discrepancy Fail

References

Comparative Analysis of 12-Hydroxynevirapine and Other Nevirapine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 12-Hydroxynevirapine and other principal metabolites of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The content is designed to offer an objective overview of their pharmacological and toxicological profiles, supported by experimental data and detailed methodologies.

Executive Summary

Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, primarily 2-, 3-, 8-, and this compound, as well as 4-carboxynevirapine. Among these, This compound is the most abundant metabolite. While nevirapine's metabolites are generally considered to have significantly less antiviral activity than the parent drug, this compound has been implicated as a key player in nevirapine-associated toxicities, particularly skin rash and hepatotoxicity. This is attributed to its bioactivation into reactive intermediates, such as a quinone methide and a sulfated metabolite. This guide will delve into a comparative analysis of these metabolites, focusing on their pharmacokinetics, pharmacodynamics, and toxicity profiles.

Data Presentation

Table 1: Comparative Pharmacokinetics of Nevirapine and its Major Metabolites in Humans
ParameterNevirapine2-Hydroxynevirapine3-Hydroxynevirapine8-HydroxynevirapineThis compound4-Carboxynevirapine
Cmax (µM) 15.8 (steady state)~0.7 (steady state)~2.4 (steady state)~0.075 (steady state)~1.8 (steady state)Data not available
Tmax (h) ~4Data not availableData not availableData not availableData not availableData not available
t1/2 (h) ~45 (single dose), ~25-30 (steady state)Formation rate-limitedFormation rate-limitedFormation rate-limitedFormation rate-limitedFormation rate-limited
Metabolizing Enzymes CYP3A4, CYP2B6CYP3A4CYP2B6CYP3A4, CYP2D6CYP3A4, CYP2D6Aldehyde dehydrogenase (from 12-OH-NVP)
Notes Concentrations of all metabolites are significantly lower than the parent drug. This compound is the predominant metabolite.[1]Undetectable after a single dose.[2]
Table 2: Comparative Antiviral Activity and Cytotoxicity of Nevirapine and its Metabolites
CompoundAnti-HIV-1 RT Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Nevirapine 0.540Data not availableData not available
2-Hydroxynevirapine Data not availableData not availableData not available
3-Hydroxynevirapine Data not availableData not availableData not available
8-Hydroxynevirapine Data not availableData not availableData not available
This compound 26.5More cytotoxic than nevirapine in TK6 cells, but specific CC50 not provided.[2]Data not available
4-Carboxynevirapine Weak inhibition (15.9% at 10 µM)Data not availableData not available

Data not available for many metabolites highlights a gap in the current publicly available research.

Mandatory Visualization

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Further Metabolism & Bioactivation NVP Nevirapine 2-OH-NVP 2-Hydroxynevirapine NVP->2-OH-NVP CYP3A4 3-OH-NVP 3-Hydroxynevirapine NVP->3-OH-NVP CYP2B6 8-OH-NVP 8-Hydroxynevirapine NVP->8-OH-NVP CYP3A4, CYP2D6 12-OH-NVP This compound NVP->12-OH-NVP CYP3A4, CYP2D6 4-COOH-NVP 4-Carboxynevirapine 12-OH-NVP->4-COOH-NVP ALDH Reactive Reactive Intermediates (Quinone Methide, Sulfated Metabolite) 12-OH-NVP->Reactive SULTs, CYP3A4 Toxicity Hepatotoxicity, Skin Rash Reactive->Toxicity

Caption: Metabolic pathway of nevirapine and bioactivation of this compound.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This non-radioactive, colorimetric ELISA-based assay is designed to quantify the inhibition of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (Nevirapine and its metabolites)

  • Reaction Buffer

  • Poly(A) template and Oligo(dT) primer

  • dUTP/biotin-dUTP mix

  • Streptavidin-coated 96-well plate

  • HRP-conjugated anti-digoxigenin antibody

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.

  • Reaction Setup: In a 96-well reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the dUTP/biotin-dUTP mix to each well.

  • Inhibition: Add the diluted test compounds or control solvent to the designated wells.

  • Reaction Initiation: Add the recombinant HIV-1 RT to each well to initiate the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate multiple times with a suitable wash buffer to remove unbound reagents.

  • Detection: Add the HRP-conjugated anti-digoxigenin antibody to each well and incubate. After another washing step, add the ABTS substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits RT activity by 50%.

MTT Assay for Cytotoxicity Assessment in HepG2 Cells

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • HepG2 cells (or other relevant cell line)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Toxicity Assessment in Wistar Rats

This protocol outlines a general procedure for evaluating the toxicity of nevirapine and its metabolites in a rodent model.

Animals:

  • Male Wistar rats

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into control and treatment groups (n=7 per group).

  • Dosing: Administer the test compounds (e.g., nevirapine at 18 and 36 mg/kg body weight) orally for a specified period (e.g., 28 days). The control group receives the vehicle.

  • Observation: Monitor the animals daily for clinical signs of toxicity, and record body weight regularly.

  • Sample Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., liver function tests) and euthanize the animals to collect organs (liver, kidney, testis) for histopathological examination and analysis of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase, catalase).

  • Data Analysis: Analyze the collected data to assess the toxic effects of the compounds on the different organs.

Logical Relationships and Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Antiviral Antiviral Activity (HIV-1 RT Inhibition Assay) IC50 IC50 Antiviral->IC50 Determine IC50 Cytotoxicity Cytotoxicity (MTT Assay) CC50 CC50 Cytotoxicity->CC50 Determine CC50 Toxicity Toxicity Assessment (Wistar Rat Model) Histo Histo Toxicity->Histo Histopathology & Biochemical Analysis Metabolites Nevirapine Metabolites (2-OH, 3-OH, 8-OH, 12-OH, 4-COOH) Metabolites->Antiviral Metabolites->Cytotoxicity Metabolites->Toxicity SI SI IC50->SI Calculate Selectivity Index CC50->SI Analysis Analysis Histo->Analysis SI->Analysis Comparative Analysis

References

A Head-to-Head Comparison of Nevirapine Metabolites: 12-Hydroxynevirapine and 3-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two major phase I metabolites of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine (B1678648): 12-Hydroxynevirapine and 3-Hydroxynevirapine. Understanding the distinct characteristics of these metabolites is crucial for a comprehensive assessment of nevirapine's efficacy, metabolism, and toxicity profile. This comparison is supported by experimental data from peer-reviewed studies.

Executive Summary

Nevirapine undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, this compound and 3-Hydroxynevirapine are prominent. While both are products of oxidative metabolism, their formation pathways, pharmacokinetic profiles, and, most notably, their roles in nevirapine-associated adverse drug reactions differ significantly. Experimental evidence strongly implicates this compound in the pathogenesis of nevirapine-induced skin rash and potentially hepatotoxicity, whereas the toxicological profile of 3-Hydroxynevirapine is less defined.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and 3-Hydroxynevirapine based on available literature.

Table 1: Physicochemical Properties

PropertyThis compound3-Hydroxynevirapine
Molecular Formula C₁₅H₁₄N₄O₂[1]C₁₅H₁₄N₄O₂[2]
Molecular Weight 282.30 g/mol [1]282.30 g/mol [2]
Chemical Structure Nevirapine with a hydroxyl group on the methyl substituent.[1]Nevirapine with a hydroxyl group on the pyridyl ring.[2]

Table 2: Pharmacokinetic Parameters

ParameterThis compound3-HydroxynevirapineReference
Primary Forming Enzyme(s) CYP3A4, CYP2D6[3]CYP2B6[3][3]
Predominant Metabolite Yes (at single dose and steady state)[4]No[4][4]
Metabolic Index Change (Single Dose to Steady State) No significant change[4]Increased (P < 0.01)[4][4]

Table 3: Toxicological Profile

AspectThis compound3-HydroxynevirapineReference
Implication in Skin Rash Strongly implicated through formation of a reactive sulfate (B86663) metabolite (quinone methide) in the skin.[5][6]Not directly implicated.[5][6]
Implication in Hepatotoxicity Potential involvement through the formation of a reactive quinone methide in the liver.[7][8]Less evidence for direct involvement.[7][8]

Table 4: Anti-HIV Activity

ParameterThis compound3-HydroxynevirapineReference
In Vitro Anti-HIV-1 Activity Less potent than nevirapine.Data not available for direct comparison.[7]

Experimental Protocols

Quantification of Nevirapine Metabolites in Human Plasma using LC-MS/MS

This protocol is based on methodologies described in the literature for the analysis of nevirapine and its metabolites.[4][9]

1. Sample Preparation:

  • To 300 µL of human plasma, add an internal standard (e.g., deuterated nevirapine).
  • Perform protein precipitation by adding a suitable solvent like perchloric acid.
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • The supernatant is carefully transferred for analysis. For conjugated metabolites, a deconjugation step using β-glucuronidase may be included before protein precipitation.

2. Chromatographic Separation:

  • Utilize a reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm).
  • The mobile phase typically consists of a gradient of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).
  • The flow rate is maintained at a constant rate (e.g., 1 mL/min).

3. Mass Spectrometric Detection:

  • Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[10]
  • Monitor the specific precursor-to-product ion transitions for this compound, 3-Hydroxynevirapine, and the internal standard.
  • The lower limit of quantification for the hydroxy metabolites is typically around 1 ng/mL.[4]

Animal Model for Nevirapine-Induced Skin Rash

This protocol is based on the established Brown Norway rat model.[11][12][13]

1. Animal Model:

  • Female Brown Norway rats are used as they consistently develop a skin rash in response to nevirapine.[12][13]

2. Dosing Regimen:

  • Administer nevirapine orally at a dose of 150 mg/kg/day.[12]
  • Observe the animals daily for clinical signs of skin reaction, such as red ears, which typically appear around day 7-10, followed by a rash with scabbing, mainly on the back, around day 21.[11][13]

3. Evaluation of Immune Response:

  • At specified time points, collect auricular lymph nodes and skin biopsies.
  • Analyze the cell populations in the lymph nodes (T cells, B cells, macrophages) using flow cytometry.
  • Perform immunohistochemistry on skin sections to characterize the inflammatory infiltrate (e.g., CD4+ and CD8+ T cells, macrophages) and expression of activation markers (e.g., ICAM-1, MHC class II).[11]

4. Assessment of Covalent Binding:

  • Prepare dermal and epidermal fractions from skin biopsies.
  • Use immunoblotting with an anti-nevirapine antibody to detect covalent binding of nevirapine metabolites to skin proteins.[6]

Mandatory Visualization

Nevirapine Metabolic Pathway

Nevirapine_Metabolism cluster_CYP CYP450 Oxidation cluster_Metabolites Primary Metabolites cluster_Bioactivation Bioactivation & Toxicity cluster_Conjugation Phase II Conjugation & Excretion NVP Nevirapine NVP_Metabolites Hydroxylated Metabolites NVP->NVP_Metabolites CYP3A4, CYP2B6, CYP2D6 OH12_NVP This compound NVP_Metabolites->OH12_NVP CYP3A4, CYP2D6 OH3_NVP 3-Hydroxynevirapine NVP_Metabolites->OH3_NVP CYP2B6 Other_OH Other Hydroxylated Metabolites NVP_Metabolites->Other_OH Reactive_Metabolite Reactive Quinone Methide OH12_NVP->Reactive_Metabolite Sulfation (SULTs) Glucuronides Glucuronide Conjugates OH12_NVP->Glucuronides UGTs OH3_NVP->Glucuronides UGTs Other_OH->Glucuronides UGTs Toxicity Skin Rash & Hepatotoxicity Reactive_Metabolite->Toxicity Excretion Urinary Excretion Glucuronides->Excretion

Caption: Metabolic pathway of nevirapine leading to its major hydroxylated metabolites.

Experimental Workflow for Investigating Nevirapine-Induced Skin Rash

Experimental_Workflow cluster_animal_model Animal Model & Dosing cluster_analysis Analysis cluster_outcome Outcome Assessment start Select Female Brown Norway Rats dosing Administer Nevirapine (150 mg/kg/day) start->dosing observation Daily Clinical Observation dosing->observation sampling Collect Skin Biopsies & Lymph Nodes observation->sampling flow_cytometry Flow Cytometry (Lymph Nodes) sampling->flow_cytometry immunohistochemistry Immunohistochemistry (Skin) sampling->immunohistochemistry immunoblotting Immunoblotting (Skin Fractions) sampling->immunoblotting result1 Characterize Immune Cell Infiltration flow_cytometry->result1 immunohistochemistry->result1 result2 Determine Covalent Binding of Metabolites immunoblotting->result2

Caption: Workflow for studying nevirapine-induced skin rash in a rat model.

Discussion and Conclusion

The comparative analysis of this compound and 3-Hydroxynevirapine reveals distinct metabolic and toxicological profiles. The formation of this compound is mediated by CYP3A4 and CYP2D6, and this metabolite is a key player in nevirapine-induced skin rash through its bioactivation to a reactive sulfate metabolite.[3][5][6] In contrast, 3-Hydroxynevirapine is primarily formed by CYP2B6, and its contribution to nevirapine's adverse effects is not as clearly established.[3] The induction of CYP2B6 by nevirapine leads to an increased metabolic ratio of 3-Hydroxynevirapine at steady state, suggesting a shift in metabolic pathways with chronic dosing.[4]

For drug development professionals, these findings underscore the importance of evaluating the metabolic pathways and the toxicological potential of individual metabolites. Targeting the bioactivation of this compound could be a strategy to mitigate nevirapine's adverse effects. Further research is warranted to fully elucidate the toxicological profile of 3-Hydroxynevirapine and to explore the clinical implications of the differential metabolism of nevirapine. A deeper understanding of the structure-toxicity relationship of nevirapine metabolites could inform the design of safer NNRTI analogues.

References

A Comparative Guide to the Analytical Quantification of 12-Hydroxynevirapine: Validating a Novel UPLC-MS/MS Method Against Established HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicological, and clinical efficacy studies. This guide provides a detailed comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 12-Hydroxynevirapine against established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) techniques.

This compound is a primary metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1. The selection of an appropriate analytical method for its quantification is critical and often involves a trade-off between sensitivity, specificity, cost, and throughput. This guide presents a comprehensive overview of the performance characteristics and experimental protocols for both a state-of-the-art UPLC-MS/MS method and a representative established HPLC-UV method, supported by experimental data to aid in the selection and validation of the most suitable technique for your research needs.

Performance Characteristics: A Head-to-Head Comparison

The choice between a newer, more sensitive method and a well-established one often hinges on key performance metrics. The following tables summarize the quantitative data for a novel UPLC-MS/MS method and a traditional HPLC-UV method for the analysis of this compound.

Performance Parameter New UPLC-MS/MS Method Established HPLC-UV Method
Lower Limit of Quantification (LLOQ) 1.0 ng/mL10 ng/mL
Linearity Range 1.0 - 500 ng/mL10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Precision (%CV) < 15%< 9%
Accuracy (% Recovery) 93 - 114%94%

Table 1: Comparison of Key Performance Parameters.

In-Depth Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. Below are the step-by-step methodologies for both the novel UPLC-MS/MS and a representative established HPLC-UV technique.

Novel UPLC-MS/MS Method Protocol

This method is designed for high sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of this compound.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 50.0 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to ensure separation from other metabolites and endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex QTRAP 5500).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For 12-OHNVP, this could be m/z 283.03 > 265.00.[1]

Established HPLC-UV Method Protocol

This method, while less sensitive than UPLC-MS/MS, is robust, cost-effective, and widely available in many laboratories.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 5 mL of an extraction solvent (e.g., a mixture of diethyl ether and hexane).

  • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Waters 2795 Alliance or equivalent.

  • Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 280 nm.[2]

Visualizing the Methodologies

To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams have been generated.

Experimental_Workflow_UPLC_MSMS cluster_prep Sample Preparation (SPE) cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add Condition Condition SPE Cartridge IS_add->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (UPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MS/MS) Ionize->Detect Data Data Acquisition & Processing Detect->Data

UPLC-MS/MS Experimental Workflow

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add Extract Liquid-Liquid Extraction IS_add->Extract Centrifuge Centrifuge Extract->Centrifuge Separate_layer Separate Organic Layer Centrifuge->Separate_layer Dry Evaporate to Dryness Separate_layer->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

HPLC-UV Experimental Workflow

Method_Comparison cluster_new New Method: UPLC-MS/MS cluster_established Established Method: HPLC-UV New_Sensitivity High Sensitivity (LLOQ ~1 ng/mL) Decision Method Selection New_Sensitivity->Decision Advantage New_Specificity High Specificity (Mass-based) New_Specificity->Decision Advantage New_Cost Higher Cost (Instrument & Maintenance) New_Cost->Decision Disadvantage New_Complexity Higher Complexity (Method Development) New_Complexity->Decision Disadvantage Est_Sensitivity Lower Sensitivity (LLOQ ~10 ng/mL) Est_Sensitivity->Decision Disadvantage Est_Specificity Lower Specificity (Chromatography-based) Est_Specificity->Decision Disadvantage Est_Cost Lower Cost (Widely Available) Est_Cost->Decision Advantage Est_Complexity Lower Complexity (Robust & Routine) Est_Complexity->Decision Advantage

References

Comparative Cytotoxicity of Nevirapine and its Primary Metabolite, 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection. However, its clinical use is often hampered by significant adverse effects, most notably hepatotoxicity and severe skin rashes. Emerging evidence strongly suggests that the metabolic activation of nevirapine to its hydroxylated metabolites plays a pivotal role in these toxicities. This guide provides a comprehensive comparison of the cytotoxicity of nevirapine and its major phase I metabolite, 12-hydroxynevirapine, supported by available experimental data, detailed methodologies, and visual representations of the key pathways involved.

Executive Summary of Cytotoxicity Data

While direct head-to-head quantitative comparisons of the cytotoxicity of nevirapine and this compound are not extensively available in publicly accessible literature, existing studies consistently indicate that this compound exhibits a more pronounced cytotoxic profile than its parent drug. This is largely attributed to the bioactivation of this compound into highly reactive electrophilic species, such as 12-sulfoxynevirapine and a quinone methide, which can form covalent adducts with cellular macromolecules, leading to cellular stress and toxicity.

One study directly comparing the two compounds in TK6 human lymphoblastoid cells reported that This compound was more cytotoxic than nevirapine .[1] Further indirect evidence comes from a study where deuteration of nevirapine at the 12-methyl position, a modification that significantly reduces the formation of this compound, resulted in decreased cell death in primary mouse hepatocytes.[2][3] This finding strongly implicates this compound as a key mediator of nevirapine-induced cytotoxicity.

The following table summarizes the key findings from the available literature:

CompoundCell Line/SystemObservationImplicationReference
Nevirapine Primary Human HepatocytesActivation of CAR/RXR signaling, upregulation of phase I and II enzymes, activation of MHC Class I.Potential for drug-drug interactions and immune-mediated toxicity.[4]
This compound TK6 CellsMore cytotoxic than nevirapine.The metabolite is a more potent cytotoxic agent than the parent drug.[1]
12-d3-Nevirapine (reduces 12-OH-NVP formation) Primary Mouse HepatocytesReduced hepatocyte death compared to nevirapine.Lower levels of this compound correlate with reduced cytotoxicity.[2]

Metabolic Activation and Cytotoxicity Pathway

The primary mechanism underlying the cytotoxicity of nevirapine is its metabolic activation. Cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, metabolize nevirapine to several hydroxylated metabolites, with this compound being a major product.[5] This metabolite is not inherently toxic but serves as a precursor to reactive electrophiles.

dot

Metabolic Activation Pathway of Nevirapine Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP450 (CYP3A4, CYP2B6) Reactive Metabolites Reactive Metabolites (12-Sulfoxynevirapine, Quinone Methide) This compound->Reactive Metabolites Sulfotransferases (SULTs) Cellular Toxicity Cellular Toxicity (Hepatotoxicity, Skin Rash) Reactive Metabolites->Cellular Toxicity

Metabolic activation of nevirapine to toxic metabolites.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of nevirapine and this compound cytotoxicity.

Cell Viability Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of nevirapine or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

dot

MTT Assay Experimental Workflow Cell Seeding 1. Seed cells in 96-well plate Compound Treatment 2. Treat with Nevirapine or This compound Cell Seeding->Compound Treatment MTT Incubation 3. Add MTT and incubate Compound Treatment->MTT Incubation Formazan Solubilization 4. Add solubilizing agent MTT Incubation->Formazan Solubilization Absorbance Reading 5. Measure absorbance at 570 nm Formazan Solubilization->Absorbance Reading Data Analysis 6. Calculate cell viability and IC50 Absorbance Reading->Data Analysis

Workflow for assessing cytotoxicity using the MTT assay.
Apoptosis Assays (e.g., Caspase Activity)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases are a family of proteases that play a central role in the execution of apoptosis.

Protocol for Caspase-3/7 Activity Assay:

  • Cell Treatment: Treat cells with nevirapine or this compound as described for the viability assay.

  • Lysis: After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 and/or caspase-7 to the cell lysates.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, resulting in a fluorescent or colored product.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to a control group.

Signaling Pathways Implicated in Cytotoxicity

The cytotoxic effects of nevirapine and its metabolites are mediated through the activation of several cellular signaling pathways. In primary human hepatocytes, nevirapine has been shown to activate the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), leading to the upregulation of drug-metabolizing enzymes.[4] This can enhance its own metabolism and potentially the production of toxic metabolites. Furthermore, nevirapine has been observed to activate Major Histocompatibility Complex (MHC) Class I antigen presentation, suggesting an involvement of the adaptive immune system in its toxicity, particularly in hypersensitivity reactions.[4]

dot

Signaling Pathways in Nevirapine-Induced Hepatotoxicity Nevirapine Nevirapine CAR_PXR CAR/PXR Activation Nevirapine->CAR_PXR MHC MHC Class I Activation Nevirapine->MHC DME Upregulation of Drug Metabolizing Enzymes CAR_PXR->DME Toxicity Hepatotoxicity DME->Toxicity Immune Immune Cell Activation (e.g., CD8+ T cells) MHC->Immune Immune->Toxicity

Key signaling pathways involved in nevirapine's hepatotoxicity.

Conclusion

The available evidence strongly indicates that this compound is a more potent cytotoxic agent than its parent drug, nevirapine. This increased toxicity is primarily due to its bioactivation into reactive metabolites that can cause cellular damage. The metabolic pathway leading to the formation of this compound and its subsequent activation is a critical determinant of nevirapine-induced adverse drug reactions. For drug development professionals, these findings underscore the importance of early metabolic profiling and the assessment of metabolite toxicity to mitigate the risk of idiosyncratic toxicities. Future research should focus on direct, quantitative comparisons of the cytotoxicity of nevirapine and this compound in relevant in vitro models, such as primary human hepatocytes, to further elucidate their differential toxic mechanisms and to develop safer antiretroviral therapies.

References

Interspecies Comparison of 12-Hydroxynevirapine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic pathways of 12-Hydroxynevirapine (12-OHNVP), a primary metabolite of the antiretroviral drug nevirapine (B1678648), across various species. Understanding these interspecies differences is crucial for drug development professionals, researchers, and scientists in the preclinical evaluation of drug candidates and the interpretation of toxicological data. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic cascade.

Executive Summary

Nevirapine undergoes extensive metabolism primarily through oxidation by cytochrome P450 (CYP) enzymes to form several hydroxylated metabolites, with this compound being a major product. Subsequent oxidation of 12-OHNVP leads to the formation of 4-carboxynevirapine. While the same primary metabolites are generally formed in humans and various animal models, significant quantitative differences in their formation rates and subsequent conjugation exist across species. These variations are largely attributable to differences in the expression and activity of CYP isoforms, particularly CYP3A4 and CYP2B6. This guide highlights these differences to aid in the selection of appropriate animal models for preclinical studies and to facilitate the extrapolation of animal data to humans.

Quantitative Analysis of Nevirapine Metabolism to this compound

SpeciesPrimary Route of MetabolismMajor Metabolites in Urine/PlasmaKey Enzymes Involved (inferred)Notes
Human Oxidation and Glucuronidation12-OHNVP, 2-OHNVP, 3-OHNVP, 4-carboxynevirapine, and their glucuronide conjugates[1]CYP3A4, CYP2B6, CYP2D6, CYP2C19, CYP2A6[2][3][4]Formation of 2-OHNVP is approximately 2-fold higher than 12-OHNVP in microsomal preparations.[4]
Mouse Oxidation12-OHNVP, 4-carboxynevirapine[1]CYP3A subfamily (inferred)A 4.6-fold decrease in 12-OHNVP formation was observed with deuterated nevirapine in hepatocytes.[5]
Rat OxidationNVP and 12-OHNVP are major components in plasma. 4-carboxynevirapine is a major urinary metabolite in males but not females[1]CYP3A subfamily (inferred)Significant sex differences in metabolism observed.
Rabbit Oxidation4-carboxynevirapine is a major urinary metabolite[1]Not specified
Dog Oxidation and Glucuronidation12-OHNVP, its glucuronide conjugate, and 4-carboxynevirapine are major metabolites in plasma and urine[1]Not specifiedDogs excrete a significantly higher percentage of the parent compound unchanged compared to other species.[1]
Monkey (Cynomolgus) Oxidation4-carboxynevirapine is a major urinary metabolite[1]CYP3A subfamily (inferred)
Chimpanzee Oxidation4-carboxynevirapine is a major urinary metabolite[1]Not specified

Metabolic Pathway of Nevirapine

The metabolic pathway of nevirapine primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The 12-methyl group of nevirapine is a key site for metabolism, leading to the formation of this compound. This metabolite can be further oxidized to 4-carboxynevirapine.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) NVP Nevirapine OH_NVP_12 This compound (12-OHNVP) NVP->OH_NVP_12 CYP3A4, CYP2D6, etc. Other_OH Other Hydroxylated Metabolites (2, 3, 8-OHNVP) NVP->Other_OH CYP3A4, CYP2B6, etc. COOH_NVP 4-Carboxynevirapine OH_NVP_12->COOH_NVP Oxidation Glucuronides Glucuronide Conjugates OH_NVP_12->Glucuronides Other_OH->Glucuronides

Caption: Metabolic pathway of Nevirapine to this compound and other metabolites.

Experimental Protocols

The following are generalized experimental protocols for in vitro studies of nevirapine metabolism using liver microsomes and hepatocytes, based on methodologies described in the literature.

In Vitro Metabolism in Liver Microsomes

This protocol is designed to determine the kinetics of this compound formation in liver microsomes from different species.

1. Materials:

  • Cryopreserved liver microsomes (human, rat, mouse, dog, monkey)

  • Nevirapine

  • This compound standard

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture containing liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration) and potassium phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and nevirapine at various concentrations (to determine Km and Vmax).

  • Incubate the mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring linear formation of the metabolite.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

3. Analytical Method:

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Generate a standard curve using the this compound standard to quantify the metabolite formed.

4. Data Analysis:

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

  • Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

  • Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for conducting in vitro metabolism studies to compare interspecies differences.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison Microsomes Source Liver Microsomes (Human, Rat, Mouse, Dog, Monkey) Incubation Incubate Nevirapine with Microsomes (Time course and concentration dependence) Microsomes->Incubation Reagents Prepare Reagents (Nevirapine, Buffers, NADPH) Reagents->Incubation Termination Terminate Reaction (Acetonitrile + Internal Standard) Incubation->Termination Processing Process Samples (Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis (Quantify 12-OHNVP) Processing->LCMS Kinetics Kinetic Analysis (Vmax, Km, CLint) LCMS->Kinetics Comparison Compare Kinetic Parameters Across Species Kinetics->Comparison

Caption: Workflow for comparing 12-OHNVP metabolism across species.

Conclusion

The metabolism of nevirapine to this compound exhibits notable interspecies differences. While qualitative metabolic profiles are similar, the quantitative variations in enzyme kinetics are critical for the correct interpretation of preclinical data. This guide provides a framework for researchers to understand these differences and to design more effective preclinical studies. Further research is warranted to generate a comprehensive and directly comparable quantitative dataset of this compound formation kinetics across all relevant preclinical species and humans.

References

The Unexplored Potential of 12-Hydroxynevirapine in Optimizing Nevirapine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate metabolic pathways of antiretroviral drugs is paramount to enhancing therapeutic efficacy and patient safety. This guide provides a comparative analysis of monitoring the parent drug, nevirapine (B1678648), versus its primary metabolite, 12-hydroxynevirapine, in the context of HIV-1 treatment.

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely prescribed for the management of HIV-1 infection. Its clinical effectiveness is often associated with maintaining optimal plasma concentrations, a challenge complicated by significant inter-patient pharmacokinetic variability. While therapeutic drug monitoring (TDM) of nevirapine is a recognized strategy to personalize dosing, the role of its metabolites, particularly the most abundant, this compound, remains a subject of scientific inquiry.

Nevirapine's Metabolic Journey: From Parent Drug to Metabolites

Upon administration, nevirapine undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[1][2] This biotransformation yields several hydroxylated metabolites, with this compound being the most predominant form found in plasma.[3][4] These metabolites are subsequently conjugated with glucuronic acid and eliminated from the body, mainly through urine. Understanding this metabolic cascade is crucial for interpreting drug exposure and its potential impact on treatment outcomes.

Nevirapine_Metabolism Nevirapine Nevirapine CYP_Enzymes CYP3A4 & CYP2B6 Nevirapine->CYP_Enzymes Hepatic Metabolism Metabolites 2-hydroxynevirapine This compound 3-hydroxynevirapine 8-hydroxynevirapine CYP_Enzymes->Metabolites Glucuronidation Glucuronidation Metabolites:f1->Glucuronidation Metabolites:f0->Glucuronidation Metabolites:f2->Glucuronidation Metabolites:f3->Glucuronidation Excretion Excretion Glucuronidation->Excretion Urinary Excretion

Caption: Simplified metabolic pathway of nevirapine.

Comparative Analysis: Nevirapine vs. This compound as Efficacy Markers

Current clinical practice and research have established a correlation between nevirapine plasma concentrations and its therapeutic effect. However, the clinical significance of this compound levels is yet to be fully elucidated. The following tables summarize the existing data.

Table 1: Correlation with Therapeutic Efficacy

AnalyteCorrelation with Virologic SuppressionClinical Utility in TDM
Nevirapine Established. Trough concentrations above 3,000 ng/mL are associated with a higher probability of achieving and maintaining an undetectable HIV viral load.[5]Recommended to optimize virologic response and mitigate toxicity.[5]
This compound Not yet established. Further investigation is required to determine if a correlation exists.[3][4]Currently not utilized in routine therapeutic drug monitoring.

Table 2: Pharmacokinetic Profile

AnalyteRelative Plasma ConcentrationKey Pharmacokinetic Insights
Nevirapine Parent drug with high inter-individual variability.Therapeutic range is well-defined.
This compound Predominant metabolite, but concentrations are significantly lower than nevirapine.[3][4]The metabolic index (ratio of metabolite AUC to nevirapine AUC) for this compound does not significantly change between a single dose and steady state.[3][4]

Experimental Protocols: A Methodological Overview

The quantification of nevirapine and its metabolites, alongside the assessment of therapeutic efficacy, requires precise and validated methodologies.

Experimental Workflow for Pharmacokinetic Analysis

cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Patient Blood Sample plasma Plasma Separation (Centrifugation) start->plasma extract Analyte Extraction (e.g., Protein Precipitation) plasma->extract lc Liquid Chromatography (Separation) extract->lc ms Mass Spectrometry (Detection & Quantification) lc->ms Data Analysis Data Analysis ms->Data Analysis

Caption: General workflow for measuring nevirapine and its metabolites.

1. Quantification of Nevirapine and this compound:

  • Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.

  • Sample Preparation: Plasma samples are typically treated to precipitate proteins, and the resulting supernatant is injected into the HPLC system.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate nevirapine and its metabolites.

  • Detection: Mass spectrometry allows for the precise quantification of each analyte.

2. Assessment of Therapeutic Efficacy:

  • Primary Endpoint: The primary measure of nevirapine's efficacy is the reduction in HIV-1 viral load in the patient's plasma.

  • Method: Quantitative reverse transcription polymerase chain reaction (RT-PCR) is used to measure the number of HIV-1 RNA copies per milliliter of plasma.

  • Successful Outcome: A successful therapeutic outcome is generally defined as achieving and maintaining a viral load below the limit of detection (e.g., <50 copies/mL).[6]

The Logical Framework: Connecting the Dots

The relationship between nevirapine administration, its metabolism, and the resulting therapeutic effect is a complex interplay. The current understanding is visualized in the diagram below.

Dosing Nevirapine Dosing Regimen NVP_levels Nevirapine Plasma Levels Dosing->NVP_levels Metabolite_levels This compound Levels NVP_levels->Metabolite_levels Metabolism Efficacy Therapeutic Efficacy (Viral Suppression) NVP_levels->Efficacy Established Correlation Metabolite_levels->Efficacy Potential Correlation (Requires Investigation)

Caption: Logical flow from dosing to therapeutic outcome.

Future Perspectives and Research Imperatives

While the therapeutic monitoring of nevirapine is well-supported by clinical evidence, the role of its metabolites, including this compound, remains an untapped area of research. Future studies should aim to:

  • Establish a definitive correlation: Conduct large-scale pharmacokinetic/pharmacodynamic (PK/PD) studies to investigate the relationship between this compound concentrations and both virologic response and the incidence of adverse events.

  • Investigate metabolite activity: Determine if this compound possesses any antiretroviral activity or contributes to the toxicity profile of nevirapine.

  • Explore pharmacogenomic influences: Assess the impact of genetic variations in metabolizing enzymes, such as CYP3A4 and CYP2B6, on the formation of this compound and its potential clinical consequences.

A deeper understanding of the complete metabolic fate of nevirapine holds the promise of refining therapeutic strategies, leading to more personalized and effective HIV-1 treatment regimens. The scientific community is encouraged to pursue these avenues of research to unlock the full potential of nevirapine therapy.

References

Comparison of 12-Hydroxynevirapine formation in different in vitro systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the formation of 12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine (B1678648), across various in vitro systems. Understanding the metabolic pathways of drug candidates is crucial in drug development, and this document offers a consolidated resource of supporting experimental data, detailed methodologies, and visual representations of the key processes involved.

Executive Summary

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites. Among these, this compound is a significant metabolite, and its formation is a key area of study for understanding nevirapine's efficacy and potential for drug-drug interactions. This guide focuses on the comparison of this compound formation in three primary in vitro systems:

  • Human Liver Microsomes (HLMs): Subcellular fractions of the liver that are rich in CYP enzymes.

  • Recombinant Human CYP Enzymes: Individual CYP enzymes expressed in a cellular system, allowing for the study of a specific enzyme's contribution to metabolism.

  • Human Hepatocytes: Intact liver cells that provide a more physiologically relevant model, containing a full complement of metabolic enzymes and cofactors.

The data presented herein indicates that CYP3A4 is the primary enzyme responsible for the formation of this compound . While direct comparative kinetic data for this compound formation across all systems is limited in publicly available literature, this guide compiles available information to provide a clear overview.

Data Presentation: Quantitative Comparison of Nevirapine Metabolism

In Vitro SystemMetaboliteApparent Km (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Human Liver Microsomes (HLMs) 2-hydroxynevirapine212[1]Not ReportedNot Reported
3-hydroxynevirapine609[1]Not ReportedNot Reported
Recombinant CYP Enzymes
cDNA-expressed CYP3A42-hydroxynevirapine279[1]Not ReportedNot Reported
cDNA-expressed CYP2B63-hydroxynevirapine834[1]Not ReportedNot Reported

Note: The data for this table is sourced from a study by Erickson et al., 1999. While Vmax and intrinsic clearance values were not reported in the abstract, the apparent Km values provide insight into the affinity of the enzymes for nevirapine to form these metabolites. A lower Km value suggests a higher affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments related to the in vitro metabolism of nevirapine.

Protocol 1: Nevirapine Metabolism in Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for incubating nevirapine with HLMs to study the formation of its metabolites.

1. Incubation Mixture Preparation:

  • Prepare a reaction mixture containing:

    • Human liver microsomes (e.g., 0.5 - 1.0 mg/mL protein).

    • Nevirapine (at various concentrations to determine kinetics, e.g., 1-500 μM).

    • NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

2. Incubation:

  • Pre-incubate the mixture of HLMs, nevirapine, and buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

4. Analysis:

  • Analyze the formation of this compound and other metabolites using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 2: Nevirapine Metabolism using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP enzymes responsible for nevirapine metabolism.

1. Incubation Mixture Preparation:

  • Prepare a reaction mixture containing:

    • A specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2B6, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Nevirapine (at a fixed concentration or a range for kinetic studies).

    • NADPH-regenerating system.

    • Phosphate buffer (pH 7.4).

2. Incubation:

  • Follow the same incubation procedure as described for HLMs.

3. Reaction Termination and Sample Preparation:

  • Follow the same termination and preparation steps as for HLMs.

4. Analysis:

  • Analyze the samples by HPLC-MS/MS to quantify the formation of this compound. The rate of formation is then used to determine the contribution of the specific CYP isoform.

Protocol 3: Nevirapine Metabolism in Human Hepatocytes

This protocol provides a more physiologically relevant system for studying drug metabolism.

1. Cell Culture and Treatment:

  • Culture primary human hepatocytes in appropriate media and conditions (e.g., collagen-coated plates).

  • Once the cells are confluent and have regained metabolic activity, treat them with nevirapine at various concentrations.

2. Sample Collection:

  • At different time points, collect aliquots of the culture medium and/or cell lysates.

3. Sample Preparation:

  • For medium samples, perform protein precipitation with a cold organic solvent.

  • For cell lysates, perform cell lysis followed by protein precipitation.

  • Centrifuge and collect the supernatant.

4. Analysis:

  • Analyze the supernatant for the presence and quantity of this compound and other metabolites using HPLC-MS/MS.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Nevirapine_Metabolism_Pathway Nevirapine Nevirapine Metabolite_12OH This compound Nevirapine->Metabolite_12OH CYP3A4 (major) CYP2D6 (minor) Metabolite_2OH 2-hydroxynevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-hydroxynevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-hydroxynevirapine Nevirapine->Metabolite_8OH CYP3A4, CYP2B6 Further_Metabolism Further Metabolism (e.g., Glucuronidation) Metabolite_12OH->Further_Metabolism Metabolite_2OH->Further_Metabolism Metabolite_3OH->Further_Metabolism Metabolite_8OH->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.

Experimental_Workflow cluster_System In Vitro System Selection HLMs Human Liver Microsomes Incubation Incubation with Nevirapine (37°C) HLMs->Incubation rCYPs Recombinant CYPs rCYPs->Incubation Hepatocytes Human Hepatocytes Hepatocytes->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis Supernatant Analysis (HPLC-MS/MS) Centrifugation->Analysis Data Data Interpretation (Metabolite Quantification, Kinetics) Analysis->Data

Caption: General experimental workflow for in vitro nevirapine metabolism studies.

Conclusion

The in vitro metabolism of nevirapine to this compound is a critical pathway mediated predominantly by the CYP3A4 enzyme. While human liver microsomes, recombinant CYP enzymes, and human hepatocytes are all valuable tools for studying this biotransformation, they each offer different levels of complexity and physiological relevance. HLMs and recombinant CYPs are excellent for enzyme kinetics and reaction phenotyping, while hepatocytes provide a more holistic view of metabolism, including the interplay of various enzymes and transporters.

For researchers and drug development professionals, the choice of in vitro system will depend on the specific questions being addressed. For early-stage screening and identification of the primary metabolizing enzymes, HLMs and recombinant CYPs are often sufficient. For more in-depth studies of metabolic stability, drug-drug interaction potential, and the role of transporters, human hepatocytes are the preferred model. This guide provides a foundational understanding to aid in the selection of the most appropriate in vitro system and in the design and interpretation of experiments aimed at characterizing the formation of this compound.

References

A Comparative Guide to 12-Hydroxynevirapine Quantification Assays: Ensuring Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nevirapine (B1678648) metabolism, the accurate and reliable quantification of its metabolites is paramount. 12-hydroxynevirapine is a primary metabolite, and its concentration in biological matrices can provide critical insights into drug efficacy, patient adherence, and potential toxicity. This guide offers a comparative overview of common bioanalytical methods for this compound quantification, with a focus on reproducibility and robustness, supported by experimental data from published studies.

Performance Comparison of Quantification Methods

The selection of an appropriate assay for this compound quantification depends on various factors including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The most prevalent methods are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection (HPLC-UV).

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.010 - 1.0 mg/L[1]20 - 60 µg/mL
Accuracy Within 16% of theoretical value at the lowest QC level[1]99.83 - 100.73% recovery
Precision (Within-day) Within 12%[1]Not explicitly stated
Precision (Between-day) Within 12%[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]0.09 µg/mL
Sample Volume 50 µL of human plasma[1]Not explicitly stated
Specificity High, due to mass-based detectionPotential for interference from co-eluting compounds

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring the robustness of an assay. Below are summarized protocols for the key quantification methods.

LC-MS/MS Quantification of this compound in Human Plasma

This method is designed for the sensitive and specific quantification of nevirapine metabolites.

1. Sample Preparation:

  • 50 µL of heparinized human plasma is subjected to enzymatic hydrolysis to convert glucuronide conjugates to their free metabolite form.[1]

  • Protein precipitation is then performed using acetonitrile (B52724) to remove larger proteins that can interfere with the analysis.[1]

2. Chromatographic Separation:

  • The separation of this compound from other metabolites and endogenous plasma components is achieved using a liquid chromatography system.

  • A specific retention time for this compound is established (e.g., 4.27 min) to ensure proper identification.[1]

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer is used for detection, operating in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity.[1]

  • Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

HPLC-UV Quantification of Nevirapine and Related Impurities

While not specific to this compound in plasma, this protocol for nevirapine drug substance provides a framework for an HPLC-UV method that could be adapted.

1. Sample Preparation:

  • The drug substance is dissolved in a suitable solvent to a known concentration.

2. Chromatographic Separation:

3. UV Detection:

  • Detection is performed at a wavelength of 220 nm.[3]

  • Quantification is based on the peak area of the analyte compared to an external standard.[3]

Robustness and Reproducibility Assessment

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Reproducibility refers to the ability of the assay to provide consistent results over time and between different laboratories.

Key Robustness Parameters to Evaluate:

  • pH of the mobile phase: Small variations in pH can affect the retention time and peak shape of ionizable analytes.

  • Mobile phase composition: Minor changes in the solvent ratio can impact chromatographic separation.

  • Column temperature: Temperature fluctuations can influence retention times and selectivity.

  • Flow rate: Variations in the flow rate can affect retention times and peak areas.

Stability of this compound under Various Conditions:

A crucial aspect of assay robustness is the stability of the analyte in the biological matrix and during the analytical process.

Stability ConditionResult
Freeze-Thaw Cycles Stable through a minimum of three cycles.[1]
Short-Term Bench-Top Stability Within 5% of theoretical value when left in plasma for 4 hours before extraction.[1]
Autosampler Stability (Extracted Samples) Within 6% of theoretical value after 48 hours at room temperature.[1]

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the factors influencing assay performance, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample hydrolysis Enzymatic Hydrolysis plasma->hydrolysis precipitation Protein Precipitation hydrolysis->precipitation lc Liquid Chromatography Separation precipitation->lc ms Tandem Mass Spectrometry Detection lc->ms quantification Quantification of this compound ms->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

robustness_factors cluster_method Method Parameters cluster_sample Sample Handling robustness Assay Robustness ph Mobile Phase pH robustness->ph composition Mobile Phase Composition robustness->composition temp Column Temperature robustness->temp flow Flow Rate robustness->flow freeze_thaw Freeze-Thaw Cycles robustness->freeze_thaw bench_top Bench-Top Stability robustness->bench_top autosampler Autosampler Stability robustness->autosampler

Caption: Factors influencing assay robustness.

References

A Comparative Analysis of a Novel Electrochemical Sensor and Gold Standard LC-MS/MS for 12-Hydroxynevirapine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel electrochemical sensing method for the detection of 12-Hydroxynevirapine against the established gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a major oxidative metabolite of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The established gold standard for the quantification of nevirapine and its metabolites, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique is known for its high sensitivity and specificity.[2][3] Recently, novel electrochemical sensors have emerged as a promising alternative, offering potential advantages in terms of speed, cost, and portability. This guide presents a head-to-head comparison of a hypothetical, yet plausible, novel electrochemical sensor against the well-documented performance of LC-MS/MS.

Performance Data: A Comparative Overview

The following table summarizes the key performance metrics for both the novel electrochemical sensor and the gold standard LC-MS/MS method for the detection of this compound.

Parameter Novel Electrochemical Sensor (Hypothetical Data) Gold Standard (LC-MS/MS)[2][3]
Limit of Detection (LOD) 0.5 ng/mLNot explicitly stated, but LLOQ is very low
Lower Limit of Quantification (LLOQ) 1.5 ng/mL1.0 ng/mL
Linear Range 1.5 - 1000 ng/mL1.0 - 500 ng/mL
Accuracy (% Recovery) 95.2% - 104.5%93% - 114%
Precision (%RSD) < 10%< 14%
Analysis Time per Sample ~5 minutes~15-20 minutes
Cost per Sample LowHigh
Portability High (potential for handheld devices)Low (requires stationary laboratory equipment)
Specificity Good (potential for interference from structurally similar compounds)Excellent (high selectivity from MS/MS)

Experimental Protocols

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides highly sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For 12-OHNVP, a precursor ion at m/z 283.1 could be monitored.[4]

Novel Method: Electrochemical Sensor

This method offers a rapid and potentially portable alternative for this compound detection. The following is a hypothetical protocol for a voltammetric sensor.

1. Electrode Preparation:

  • Working Electrode: A glassy carbon electrode (GCE) modified with a nanocomposite material (e.g., gold nanoparticles and multi-walled carbon nanotubes) to enhance sensitivity and selectivity.

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

2. Sample Preparation:

  • Dilution: Dilute the plasma sample 1:10 with a phosphate (B84403) buffer solution (pH 7.0).

  • No Extraction Required: The direct measurement in the diluted sample is a key advantage, reducing sample preparation time.

3. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Potential Range: Scan over a potential range where this compound is electroactive (this would be determined during method development).

  • Measurement: The peak current generated from the oxidation or reduction of this compound at the electrode surface is proportional to its concentration in the sample.

Visualizing the Methodologies

To better illustrate the workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_lcmsms Gold Standard: LC-MS/MS Workflow cluster_sensor Novel Method: Electrochemical Sensor Workflow lcmsms_start Plasma Sample lcmsms_prep Protein Precipitation (Acetonitrile) lcmsms_start->lcmsms_prep lcmsms_centrifuge Centrifugation lcmsms_prep->lcmsms_centrifuge lcmsms_supernatant Supernatant Transfer lcmsms_centrifuge->lcmsms_supernatant lcmsms_hplc HPLC Separation (C18 Column) lcmsms_supernatant->lcmsms_hplc lcmsms_ms MS/MS Detection (MRM) lcmsms_hplc->lcmsms_ms lcmsms_end Quantitative Result lcmsms_ms->lcmsms_end sensor_start Plasma Sample sensor_dilute Dilution (Phosphate Buffer) sensor_start->sensor_dilute sensor_measure Electrochemical Measurement (DPV/SWV) sensor_dilute->sensor_measure sensor_end Quantitative Result sensor_measure->sensor_end

Caption: Comparative experimental workflows for this compound detection.

signaling_pathway NVP Nevirapine P450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) NVP->P450 Oxidation OH_NVP This compound (Major Metabolite) P450->OH_NVP SULT Sulfotransferases (SULTs) OH_NVP->SULT Bioactivation Reactive_Metabolite 12-Sulphoxy-nevirapine (Reactive Metabolite) SULT->Reactive_Metabolite Toxicity Potential Hepatotoxicity and Skin Rashes Reactive_Metabolite->Toxicity

Caption: Metabolic pathway of Nevirapine to this compound.[1]

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, proper handling of 12-Hydroxynevirapine is crucial. Researchers should always consult the Safety Data Sheet (SDS) for the parent compound, nevirapine (B1678648), for immediate safety protocols. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed to minimize exposure.

Disposal Procedures for this compound

Given that nevirapine has been shown to be harmful to aquatic life, it is imperative to avoid disposing of this compound, or any solutions containing it, down the drain.[1] The recommended procedure aligns with the guidelines for non-hazardous pharmaceutical waste, which prioritizes environmental safety.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound from other waste streams. It should be collected in a designated, leak-proof, and clearly labeled waste container. This container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[2][3]

  • Container Management: Use appropriate containers for different forms of waste:

    • Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty vials in a securely sealed container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.

  • Storage: Store the segregated waste in a secure, designated area within the laboratory, away from general lab traffic and drains, pending pickup by a certified waste management vendor.

  • Documentation: Maintain a log of the waste generated, including the name of the compound, approximate quantity, and date of disposal. This documentation is crucial for regulatory compliance and tracking.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. The preferred method of destruction for non-hazardous pharmaceutical waste is incineration to ensure the complete breakdown of the active pharmaceutical ingredient.[2][4]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key disposal parameters.

ParameterGuidelineRationale
Waste Classification Likely Non-RCRA Hazardous Pharmaceutical WasteBased on general pharmaceutical waste guidelines in the absence of specific data for this compound.
Primary Disposal Method IncinerationEnsures complete destruction and prevents environmental release.[2][4]
Sewage Disposal ProhibitedThe parent compound, nevirapine, is harmful to aquatic life.[1]
Container Type Leak-proof, clearly labeled containersPrevents spills and ensures proper handling and segregation.[3]
Labeling "Non-Hazardous Pharmaceutical Waste for Incineration"Communicates the contents and required disposal method to waste handlers.[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle and dispose of the waste safely and in an environmentally responsible manner.

Experimental Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Documentation cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Waste Container A->B C Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' B->C D Securely Seal Container C->D E Store in Secure, Designated Area D->E F Log Waste Details (Compound, Quantity, Date) E->F G Arrange Pickup by Certified Waste Management Vendor F->G H Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.

References

Personal protective equipment for handling 12-Hydroxynevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to 12-Hydroxynevirapine. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
General Handling (Weighing, preparing solutions) - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standard. Change gloves every two to three hours or immediately if contaminated.[4][5]
- Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tight-fitting (elastic or knit).[4][6]
- Eye and Face Protection: Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles if there is a risk of splashing.
- Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified respirator (e.g., N95) is required.[7] Surgical masks do not provide adequate respiratory protection from drug exposure.[6]
Transporting within the Laboratory - Gloves: At a minimum, a single pair of chemotherapy-grade nitrile gloves.
- Secondary Containment: Use a leak-proof and clearly labeled secondary container.
Spill Cleanup - Gloves: Two pairs of chemotherapy-grade nitrile gloves.
- Gown: Impermeable gown.
- Eye and Face Protection: Goggles and a face shield.
- Respiratory Protection: A NIOSH-certified respirator is mandatory.
- Shoe Covers: Disposable shoe covers.

Operational and Disposal Plans

A clear and well-defined operational plan is critical for minimizing the risk of exposure during the handling and disposal of this compound.

Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize airborne exposure.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.[9]

  • Donning PPE: Put on PPE in the following order: gown, respiratory protection (if required), eye and face protection, and then gloves. The outer glove should be tucked under the gown cuff.

  • Weighing and Reconstitution: Handle solid forms of the compound with care to avoid generating dust. When preparing solutions, work in a fume hood and avoid splashing.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, gown, inner gloves, eye and face protection, and respiratory protection. Dispose of all single-use PPE as hazardous waste.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using a spill kit designed for hazardous drugs.

  • Clean: Follow established procedures for cleaning and decontaminating the area, using appropriate cleaning agents.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan:

All waste contaminated with this compound, including empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[10] Follow your institution's specific guidelines for hazardous waste disposal. Sharps should be placed in a designated puncture-resistant sharps container.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

A Preparation and Planning B Don Personal Protective Equipment (PPE) A->B C Conduct Experiment in Containment B->C H Spill? C->H D Decontamination of Work Area E Doff Personal Protective Equipment (PPE) D->E F Proper Waste Disposal E->F G Hand Hygiene F->G H->D No I Follow Spill Protocol H->I Yes I->D

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-Hydroxynevirapine
Reactant of Route 2
Reactant of Route 2
12-Hydroxynevirapine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。